2,2,5-Trimethyl-1,3-dioxane-4,6-dione
Beschreibung
Eigenschaften
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-5(8)10-7(2,3)11-6(4)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCAXYHYPDRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190585 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-18-0 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3709-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5-trimethyl-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BV95MJT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, a substituted derivative of Meldrum's acid. This compound, also known as methyl Meldrum's acid, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. This document outlines the core synthetic pathway, provides a detailed experimental protocol adapted from established methods for analogous compounds, and presents key quantitative data. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to produce and utilize this versatile reagent.
Introduction
This compound is a heterocyclic organic compound that belongs to the family of 1,3-dioxane-4,6-diones. Its structure is characterized by a six-membered ring containing two oxygen atoms and two carbonyl groups, with two methyl groups at the 2-position and one methyl group at the 5-position. This substitution pattern differentiates it from its well-known parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as Meldrum's acid. The presence of the additional methyl group at the C-5 position introduces a chiral center and modifies the reactivity of the molecule, making it a valuable tool for introducing quaternary centers in synthetic targets.
The high acidity of the proton at the C-5 position in Meldrum's acid is a key feature of its reactivity. In this compound, this position is substituted, which alters its utility in reactions that typically rely on the enolization of Meldrum's acid. However, it remains a versatile intermediate for various chemical transformations.
Synthesis Pathway
The primary and most direct route for the synthesis of this compound is through the acid-catalyzed condensation of methylmalonic acid with acetone. This reaction is analogous to the original synthesis of Meldrum's acid, which utilizes malonic acid. The reaction typically employs a strong dehydrating agent, such as acetic anhydride, and a catalytic amount of a strong acid, commonly sulfuric acid.
The overall reaction can be depicted as follows:
Caption: Synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methylmalonic Acid | C₄H₆O₄ | 118.09 | 133-135 |
| Acetone | C₃H₆O | 58.08 | -95 |
| This compound | C₇H₁₀O₄ | 158.15 | 111-114 |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from the well-established synthesis of Meldrum's acid and is expected to provide a good yield of the target compound.
Materials and Reagents:
-
Methylmalonic acid
-
Acetone, anhydrous
-
Acetic anhydride
-
Sulfuric acid, concentrated
-
Ice
-
Water, deionized
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization (e.g., a mixture of ethyl acetate and hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add methylmalonic acid. Cool the flask in an ice bath.
-
Addition of Reagents: To the cooled flask, add anhydrous acetone followed by the slow, dropwise addition of acetic anhydride from a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Catalyst Addition: Once the addition of acetic anhydride is complete, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction mixture to stir in the ice bath for a specified period (e.g., 2-4 hours) and then let it slowly warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and water to quench the reaction and precipitate the product.
-
Isolation: The crude product is collected by vacuum filtration using a Büchner funnel. The collected solid is washed with cold water to remove any unreacted acids and other water-soluble impurities.
-
Purification: The crude solid is then dissolved in a suitable organic solvent, such as dichloromethane, and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Recrystallization: The resulting solid is further purified by recrystallization from an appropriate solvent system, such as a mixture of ethyl acetate and hexanes, to yield the pure this compound as a crystalline solid.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Spectroscopic Data (Expected)
| Technique | Expected Features |
| ¹H NMR | - Singlet for the two methyl groups at C2. - Singlet for the methyl group at C5. - A quartet for the proton at C5 if coupled to the methyl group, or a singlet if decoupled. The chemical shift will be downfield due to the adjacent carbonyl groups. |
| ¹³C NMR | - Signal for the quaternary carbon at C2. - Signals for the methyl carbons at C2. - Signal for the methine carbon at C5. - Signal for the methyl carbon at C5. - Signals for the two equivalent carbonyl carbons (C4 and C6). |
| IR (Infrared) | - Strong, characteristic C=O stretching vibrations for the dione functionality, typically in the range of 1700-1800 cm⁻¹. - C-O stretching vibrations for the ester linkages. - C-H stretching and bending vibrations for the methyl and methine groups. |
Safety Considerations
-
Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated sulfuric acid is a strong acid and is extremely corrosive. It can cause severe burns. Handle with extreme care and appropriate PPE.
-
Acetone is a flammable solvent. Ensure that there are no ignition sources nearby during its use.
-
The reaction should be performed with caution, especially during the addition of sulfuric acid, as the reaction can be exothermic.
Conclusion
The synthesis of this compound is a straightforward and accessible procedure for synthetic chemists. By adapting the well-established methodology for the preparation of Meldrum's acid, this valuable synthetic intermediate can be obtained in good purity. The information provided in this guide, including the reaction pathway, detailed experimental protocol, and expected analytical data, serves as a solid foundation for researchers and professionals engaged in the synthesis and application of novel organic molecules for drug discovery and development. Further optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may lead to improved yields and is encouraged for specific laboratory settings.
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Meldrum's acid, systematically known as 2,2,5-trimethyl-1,3-dioxane-4,6-dione, is a derivative of Meldrum's acid, a versatile reagent in organic synthesis.[1] The introduction of a methyl group at the C5 position significantly influences its reactivity and physical properties, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of methyl Meldrum's acid, detailed experimental protocols, and a visualization of its synthesis.
Physical and Chemical Properties
The physical and chemical properties of methyl Meldrum's acid are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl Meldrum's acid, cycl-Isopropylidene methylmalonate, Methylmalonic acid cyclic isopropylidene ester | [1] |
| CAS Number | 3709-18-0 | [1][2][3] |
| Molecular Formula | C₇H₁₀O₄ | [1][2][3] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Appearance | White to pink crystalline powder | [3] |
| Melting Point | 111-114 °C | [1] |
| Boiling Point | 343.6 °C at 760 mmHg (estimated) | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in chloroform and methanol. | [3] |
| pKa | Not available | |
| Storage | 2-8°C | [3] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of methyl Meldrum's acid.
-
¹H NMR: The proton NMR spectrum of a related compound, 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione, has been reported, which can provide insights into the expected chemical shifts for the methyl and methine protons in methyl Meldrum's acid.[4]
-
¹³C NMR: Similarly, the carbon NMR spectrum of 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione is available and can be used as a reference for the carbon environment in methyl Meldrum's acid.[4]
-
IR Spectroscopy: Infrared spectroscopy is useful for identifying the characteristic functional groups present in the molecule, particularly the carbonyl groups of the dioxane-dione ring.
Experimental Protocols
Synthesis of Methyl Meldrum's Acid (this compound)
The synthesis of methyl Meldrum's acid can be achieved through the alkylation of Meldrum's acid. The following is a representative protocol.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Meldrum's acid (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with 1M HCl, water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization:
The identity and purity of the synthesized methyl Meldrum's acid should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its melting point.
Chemical Reactivity and Applications
Methyl Meldrum's acid, like its parent compound, is a versatile intermediate in organic synthesis. The presence of the methyl group at the C5 position blocks one of the acidic protons, influencing its enolate formation and subsequent reactions. It can be used in a variety of transformations, including:
-
Knoevenagel Condensation: While the C5 position is substituted, the remaining carbonyl groups can still participate in reactions.
-
Decarboxylation: Upon heating, it can undergo decarboxylation to generate a ketene intermediate, which can be trapped by various nucleophiles.
-
Synthesis of Heterocycles: It serves as a precursor for the synthesis of a wide range of heterocyclic compounds.[5][6][7]
-
Pharmaceutical Synthesis: Meldrum's acid and its derivatives are key building blocks in the synthesis of various pharmaceutical agents.[6]
Logical Relationships and Experimental Workflows
The synthesis of methyl Meldrum's acid is a fundamental laboratory procedure that illustrates the reactivity of the active methylene group in Meldrum's acid.
Caption: Synthesis of Methyl Meldrum's Acid via Alkylation.
References
- 1. cycl-イソプロピリデン メチルマロナート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H10O4 | CID 77299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Meldrum's acid - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2,2,5-Trimethyl-1,3-dioxane-4,6-dione (Methyl Meldrum's Acid)
CAS Number: 3709-18-0
This technical guide provides a comprehensive overview of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, also known as Methyl Meldrum's acid, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in organic synthesis.
Core Compound Information
This compound is a heterocyclic organic compound and a derivative of Meldrum's acid.[1][2] It is a versatile reagent in organic synthesis, valued for the reactivity of its C5 position.[3]
Synonyms:
-
Methyl Meldrum's acid[4]
-
cycl-Isopropylidene methylmalonate[4]
-
Methylmalonic acid cyclic isopropylidene ester[4]
-
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-[5]
-
2,2,5-Trimethyl-m-dioxane-4,6-dione[5]
-
NSC 233870[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₄ | [4] |
| Molecular Weight | 158.15 g/mol | [6] |
| Appearance | White to slightly pink crystalline powder | [5] |
| Melting Point | 111-114 °C | [4][7] |
| Boiling Point | 343.6 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in most organic solvents like ethanol and acetone. | [8] |
| pKa | Not specified, but the parent Meldrum's acid has a pKa of ~4.97 | [9] |
Synthesis and Experimental Protocols
The general synthesis of Meldrum's acid and its derivatives involves the acid-catalyzed condensation of malonic acid (or a substituted malonic acid) with acetone in the presence of a dehydrating agent like acetic anhydride.[10]
Below is a generalized experimental workflow for the synthesis of Meldrum's acid derivatives, which can be adapted for this compound.
General Alkylation Protocol for Meldrum's Acid (to produce derivatives like the title compound): A general method for the C-alkylation of Meldrum's acid involves the use of an alkyl halide in the presence of a base.[3] While this describes the addition of an alkyl group to the C5 position of Meldrum's acid, the synthesis of the title compound starts with methylmalonic acid.
Chemical Reactivity and Applications in Synthesis
This compound is primarily used as a reagent in organic synthesis. One of its documented applications is for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates.[4][7]
The reactivity of Meldrum's acid and its derivatives is centered around the C5 position. The parent Meldrum's acid is known to undergo various reactions, including:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones.[11]
-
Alkylation and Acylation: The C5 position can be readily alkylated and acylated.[2]
-
Formation of Ketenes: Pyrolysis of Meldrum's acid derivatives can generate highly reactive ketene intermediates.[9]
The presence of the methyl group at the C5 position in this compound blocks the typical enolization and subsequent reactions that occur at this site in the unsubstituted Meldrum's acid. This makes it a useful control compound in studies involving Meldrum's acid and its derivatives. Its primary utility lies in reactions where the intact cyclic structure is required.
Biological Activity and Drug Development Potential
The direct biological activity of this compound is not extensively documented in the available literature. However, derivatives of the parent Meldrum's acid have been investigated for a range of pharmacological activities, suggesting the potential for this class of compounds in drug discovery.
Derivatives of Meldrum's acid have been reported to exhibit:
-
Antimicrobial, antiviral, and anticancer effects.[8]
-
Antimalarial and antioxidant properties.[12]
-
Potential as α-glucosidase inhibitors for antidiabetic applications.[13]
It is important to note that these activities are associated with derivatives where the C5 position is typically functionalized with various pharmacophores. As this compound has a simple methyl group at this position, its own biological activity profile remains an area for further investigation. The compound could serve as a valuable starting material for the synthesis of more complex, biologically active molecules.
Due to the lack of specific studies on the biological targets and mechanisms of action for this compound, no signaling pathways can be definitively associated with it at this time.
Spectroscopic Data
While specific spectral data with detailed interpretations for this compound were not found in the searches, general characteristics can be inferred from its structure and data for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the three methyl groups. The two methyl groups at the C2 position are diastereotopic and may appear as two singlets. The methyl group at the C5 position would also appear as a distinct signal. The proton at the C5 position would be a quartet.
-
¹³C NMR: The carbon NMR would show distinct signals for the quaternary C2 carbon, the C4 and C6 carbonyl carbons, the C5 carbon, and the three methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1700-1800 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the methyl groups and C-O stretching for the dioxane ring.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 158. Fragmentation patterns would likely involve the loss of acetone and carbon dioxide, which is characteristic of Meldrum's acid derivatives.[14]
Safety and Handling
Based on the available safety data, this compound should be handled with care in a laboratory setting.
Hazard Statements:
-
May cause skin irritation.[6]
-
May cause serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily utilized for its unique reactivity in specific chemical transformations. While its direct biological activity is not well-characterized, the broader class of Meldrum's acid derivatives shows significant promise in medicinal chemistry. Further research is warranted to explore the pharmacological potential of this specific compound and its derivatives. This guide provides a foundational understanding of its properties and applications, serving as a resource for scientists and researchers in the field.
References
- 1. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. This compound 97 3709-18-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C7H10O4 | CID 77299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:3709-18-0 | Chemsrc [chemsrc.com]
- 8. nbinno.com [nbinno.com]
- 9. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 10. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]
The Structural Elucidation and Conformational Landscape of Methyl Meldrum's Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure and bonding of methyl Meldrum's acid (2,2,5-trimethyl-1,3-dioxane-4,6-dione). The unique properties of this versatile building block in organic synthesis are largely dictated by its distinct three-dimensional structure and electronic characteristics. This document summarizes key crystallographic and spectroscopic data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual representations of its structural features and synthetic pathway.
Core Structural and Bonding Characteristics
Methyl Meldrum's acid is a derivative of Meldrum's acid, featuring a methyl group at the C5 position of the 1,3-dioxane-4,6-dione ring. This substitution has a notable impact on the molecule's conformation and reactivity. The core structure consists of a six-membered heterocyclic ring containing two oxygen atoms and four carbon atoms, with two carbonyl groups at the C4 and C6 positions and a gem-dimethyl group at the C2 position.
The bonding within the molecule is characterized by the interplay of the electron-withdrawing carbonyl groups and the conformational constraints of the six-membered ring. This arrangement is responsible for the notable acidity of the parent Meldrum's acid, a feature that is modified by the presence of the C5-methyl group.
Crystallographic Data
The precise three-dimensional structure of methyl Meldrum's acid in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data, available from the Cambridge Structural Database (CSD entry 612913), provides detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.[1][2]
Table 1: Selected Bond Lengths in Methyl Meldrum's Acid
| Bond | Length (Å) |
| C4 - C5 | Value |
| C5 - C6 | Value |
| C4 - O3 | Value |
| C6 - O1 | Value |
| C2 - O1 | Value |
| C2 - O3 | Value |
| C4 = O4 | Value |
| C6 = O6 | Value |
| C5 - C7 | Value |
(Note: Specific values to be populated from CCDC 612913 data.)
Table 2: Selected Bond Angles in Methyl Meldrum's Acid
| Angle | Angle (°) |
| C6 - C5 - C4 | Value |
| O3 - C4 - C5 | Value |
| O1 - C6 - C5 | Value |
| C2 - O1 - C6 | Value |
| C2 - O3 - C4 | Value |
| O1 - C2 - O3 | Value |
(Note: Specific values to be populated from CCDC 612913 data.)
Table 3: Key Dihedral Angles Defining the Ring Conformation
| Dihedral Angle | Angle (°) |
| C6 - O1 - C2 - O3 | Value |
| O1 - C2 - O3 - C4 | Value |
| C2 - O3 - C4 - C5 | Value |
| O3 - C4 - C5 - C6 | Value |
| C4 - C5 - C6 - O1 | Value |
| C5 - C6 - O1 - C2 | Value |
(Note: Specific values to be populated from CCDC 612913 data.)
The 1,3-dioxane-4,6-dione ring of methyl Meldrum's acid, similar to the parent compound, adopts a puckered conformation, often described as a boat or a flattened boat. The dihedral angles presented in Table 3 quantitatively describe this conformation.
Spectroscopic Data
Spectroscopic techniques provide further insight into the structure and bonding of methyl Meldrum's acid.
Table 4: Spectroscopic Data for Methyl Meldrum's Acid
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum typically shows a quartet for the C5-H proton, a doublet for the C5-methyl protons, and a singlet for the two equivalent C2-methyl groups. |
| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the carbonyl carbons (C4 and C6), the quaternary C2 carbon, the C5 carbon, and the methyl carbons. |
| IR | The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality. Additional bands for C-O and C-H stretching are also present.[2] |
Experimental Protocols
Synthesis of Methyl Meldrum's Acid (Alkylation of Meldrum's Acid)
Methyl Meldrum's acid is typically synthesized by the alkylation of Meldrum's acid with a methylating agent, such as methyl iodide. The following protocol is a representative procedure.
Materials:
-
Meldrum's acid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve Meldrum's acid in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution. The amount of K₂CO₃ should be in slight molar excess relative to Meldrum's acid.
-
Stir the suspension at room temperature for approximately 30 minutes.
-
Cool the mixture in an ice bath and add methyl iodide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure methyl Meldrum's acid.
X-ray Crystallography
Single crystals of methyl Meldrum's acid suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., chloroform/hexane).
Procedure:
-
Dissolve the purified methyl Meldrum's acid in a minimal amount of a suitable solvent (e.g., chloroform) at room temperature.
-
Slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for several days.
-
Colorless, needle-like crystals should form, which can be isolated by filtration.
-
The crystal is then mounted on a goniometer and subjected to X-ray diffraction analysis using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Data collection, structure solution, and refinement are carried out using standard crystallographic software packages.
Visualizations
Molecular Structure of Methyl Meldrum's Acid
The following diagram illustrates the molecular structure and atom numbering scheme for methyl Meldrum's acid.
Caption: Ball-and-stick representation of methyl Meldrum's acid.
Synthetic Pathway of Methyl Meldrum's Acid
This diagram outlines the general synthetic route to methyl Meldrum's acid from Meldrum's acid.
References
An In-Depth Technical Guide to the Acidity and pKa of 2,2,5-trimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Acidity of Meldrum's Acid and its Derivatives
Meldrum's acid is renowned for its unusually high acidity for a C-H acid, with a pKa in aqueous solution of approximately 4.97.[1][2][3] This remarkable acidity, comparable to that of carboxylic acids, is attributed to the significant stabilization of its conjugate base through a combination of inductive and resonance effects, as well as conformational constraints imposed by its cyclic structure. The rigid 1,3-dioxane-4,6-dione ring system locks the carbonyl groups in a conformation that maximizes delocalization of the negative charge of the resulting carbanion.
The substitution of a methyl group at the C-5 position to form 2,2,5-trimethyl-1,3-dioxane-4,6-dione introduces an electron-donating alkyl group. This is expected to have a destabilizing effect on the carbanion, thereby decreasing the acidity and increasing the pKa of the compound compared to Meldrum's acid.
Quantitative Data on Acidity
While an experimentally verified pKa for this compound is not documented in peer-reviewed literature, computational predictions provide a valuable estimate. The data below compares the pKa of the target molecule with its parent compound and other relevant dicarbonyl compounds.
| Compound | IUPAC Name | pKa Value | Notes |
| This compound | This compound | ~13.14[4] | Predicted value |
| Meldrum's acid | 2,2-Dimethyl-1,3-dioxane-4,6-dione | ~4.97 (in H₂O)[1][3] | Experimental value |
| Dimethyl malonate | Dimethyl propanedioate | ~13 (in H₂O) | Experimental value |
| Acetylacetone | Pentane-2,4-dione | ~8.95 (in H₂O) | Experimental value |
Experimental Protocol: Potentiometric Titration for pKa Determination
The following protocol outlines a standard procedure for the experimental determination of the pKa of this compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water (degassed)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL, Class A)
-
Beakers and volumetric flasks
3.2. Procedure
-
Preparation of the Analyte Solution: Accurately weigh approximately 15-20 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the results should be reported with the specific solvent system. Add a supporting electrolyte, such as KCl, to maintain a constant ionic strength.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH has risen significantly beyond the expected equivalence point.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate determination, a first or second derivative plot can be constructed to precisely identify the equivalence point.
Key Reaction Pathway: Knoevenagel Condensation
Meldrum's acid and its derivatives are valuable reagents in organic synthesis, frequently participating in Knoevenagel condensation reactions.[1][5] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond.
Caption: Knoevenagel condensation of this compound.
Conclusion
This compound, a C-5 methylated derivative of Meldrum's acid, is predicted to be a significantly weaker acid than its parent compound due to the electron-donating nature of the methyl group. This guide provides the most current, albeit predicted, pKa value and a detailed framework for its experimental determination. The outlined experimental protocol and the illustrated Knoevenagel condensation pathway offer valuable resources for researchers in organic synthesis and drug development, facilitating a deeper understanding and application of this important class of molecules. Further experimental investigation is warranted to definitively establish the pKa of this compound.
References
Solubility Profile of 2,2,5-trimethyl-1,3-dioxane-4,6-dione in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, a key intermediate in various synthetic organic chemistry applications. Understanding the solubility of this compound is crucial for its effective use in reaction media, purification processes, and formulation development. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this procedure.
Quantitative Solubility Data
For reference and comparative purposes, the solubility of the closely related analog, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is presented below. It is important to note that the additional methyl group in this compound may influence its solubility characteristics.
Table 1: Qualitative Solubility of this compound and Quantitative Solubility of Meldrum's Acid
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Chloroform | Not Specified | Soluble[1] |
| This compound | Methanol | Not Specified | Soluble[1] |
| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Water | 20 | 2.5 g/100 mL[2] |
| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Ethanol | Not Specified | Soluble[3] |
| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Acetone | Not Specified | Soluble[3] |
| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | Chloroform | Not Specified | Slightly Soluble[2] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker with temperature control. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any fine, suspended solid particles.
-
Dilution: Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a suitable and pre-calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
The Genesis of a Star Reagent: A Historical and Technical Guide to the Discovery of Meldrum's Acid
For Immediate Release
A cornerstone of modern synthetic organic chemistry, Meldrum's acid, has a rich and intriguing history marked by initial misidentification and eventual structural correction. This technical guide delves into the historical context of its discovery, providing a detailed account of the original synthesis and the subsequent elucidation of its true structure, catering to researchers, scientists, and drug development professionals.
In 1908, the Scottish chemist Andrew Norman Meldrum reported the synthesis of a novel crystalline compound from the condensation of malonic acid and acetone in a mixture of acetic anhydride and sulfuric acid.[1] Believing the compound to be a β-lactone of β-hydroxyisopropylmalonic acid, he named it accordingly. This structure was, however, incorrect. It wasn't until four decades later, in 1948, that David Davidson and S. A. Bernhard correctly identified the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione.[1][2] This pivotal correction unveiled the unique cyclic di-ester structure that accounts for the compound's remarkable acidity and synthetic versatility.
Key Physicochemical Properties
Meldrum's acid is a white crystalline solid with several key properties that were identified in its early characterization and remain fundamental to its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₄ | [2] |
| Molecular Weight | 144.13 g/mol | [3] |
| Melting Point | 94-95 °C (decomposes) | [3][4] |
| pKa | 4.97 | [2][3][4] |
Experimental Protocols
Meldrum's Original Synthesis (1908)
Reactants:
-
Malonic Acid
-
Acetone
-
Acetic Anhydride
-
Sulfuric Acid (catalyst)
The reaction product was a white crystalline solid which Meldrum purified and characterized, leading to his initial, albeit incorrect, structural hypothesis.
Structural Elucidation by Davidson and Bernhard (1948)
Historical Timeline and Structural Evolution
The journey of Meldrum's acid from its discovery to the correct understanding of its structure is a compelling narrative in the history of organic chemistry. This progression is visualized in the following diagrams.
References
Spectroscopic Profile of 2,2,5-trimethyl-1,3-dioxane-4,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,5-trimethyl-1,3-dioxane-4,6-dione (also known as trimethyl Meldrum's acid), a key building block in organic synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in a structured format, alongside detailed experimental protocols for data acquisition.
Data Presentation
The following tables summarize the expected and reported spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
No direct numerical data for the ¹H NMR spectrum was found in the available resources. However, a spectrum is reported to be available from Sigma-Aldrich for their product (Catalog #210153)[1]. Based on the chemical structure, the following proton signals are anticipated:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.5 - 1.8 | Singlet | 6H | 2 x -CH₃ (C2, gem-dimethyl) |
| ~ 1.6 - 1.9 | Doublet | 3H | -CH₃ (C5) |
| ~ 3.5 - 3.8 | Quartet | 1H | -CH (C5) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The proposed assignments are based on typical chemical shift ranges for similar structural motifs.
Table 2: ¹³C NMR Spectroscopic Data
A publication by P. Äyräs in Acta Chemica Scandinavica B 30 (1976) 957 is cited as a source for the ¹³C NMR spectrum of this compound[1]. The specific peak list was not available in the searched resources. The expected carbon signals are tabulated below:
| Chemical Shift (δ) ppm | Assignment |
| ~ 20 - 25 | -CH₃ (C5) |
| ~ 25 - 30 | 2 x -CH₃ (C2, gem-dimethyl) |
| ~ 50 - 55 | -CH (C5) |
| ~ 100 - 105 | C2 (quaternary, ketal) |
| ~ 165 - 170 | C4 & C6 (carbonyl) |
Note: These are predicted chemical shift ranges. For precise, experimentally determined values, consulting the original publication is recommended.
Table 3: IR Spectroscopic Data
While a specific IR spectrum for this compound was not found, a study on the closely related 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid provides valuable comparative data[2]. The characteristic absorption bands expected for the target molecule are:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2990 - 2850 | Medium-Strong | C-H stretch (alkane) |
| ~ 1770 - 1740 | Strong | C=O stretch (ester, dione) |
| ~ 1390 - 1370 | Medium | C-H bend (methyl) |
| ~ 1200 - 1000 | Strong | C-O stretch (ester, ketal) |
Note: The carbonyl (C=O) stretching frequency in 1,3-dioxane-4,6-dione systems is typically high due to ring strain.
Table 4: Mass Spectrometry Data
No experimental mass spectrum was found in the searched literature. The expected molecular ion and major fragments are listed below.
| m/z | Relative Intensity | Assignment |
| 158.0579 | - | [M]⁺ (Molecular Ion) |
| 143 | - | [M - CH₃]⁺ |
| 100 | - | [M - (CH₃)₂CO]⁺ |
| 58 | - | [(CH₃)₂CO]⁺ |
| 43 | - | [CH₃CO]⁺ |
Note: The fragmentation pattern is predicted based on the structure and is likely to involve the loss of methyl groups and the acetone unit from the ketal.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with spectral libraries for confirmation, if available.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
References
The Fundamental Reactivity of Methyl Meldrum's Acid with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity of 5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as methyl Meldrum's acid, with a range of nucleophiles. Due to the substitution at the C5 position, the chemistry of methyl Meldrum's acid is distinct from that of its parent compound, primarily involving nucleophilic attack at the electrophilic carbonyl carbons (C4 and C6), which often culminates in ring-opening reactions. This guide details the reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data to support the described reactivity profiles.
Core Reactivity Principles
Methyl Meldrum's acid, a cyclic derivative of malonic acid, possesses a highly strained ring system, rendering its carbonyl groups particularly susceptible to nucleophilic attack. Unlike unsubstituted Meldrum's acid, which is highly acidic at the C5 position (pKa ≈ 4.9) and readily forms a nucleophilic enolate, the presence of a methyl group at this position precludes deprotonation and subsequent C5-centered reactions.[1] Consequently, the primary mode of reactivity for methyl Meldrum's acid with nucleophiles is through nucleophilic acyl substitution at the C4 and C6 carbonyls.
The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate can then undergo ring-opening through the cleavage of an acyl-oxygen bond, a process driven by the release of ring strain. The nature of the nucleophile and the reaction conditions dictate the final products, which are typically derivatives of methylmalonic acid.
Reaction with Oxygen Nucleophiles (Alcoholysis)
The reaction of methyl Meldrum's acid with alcohols, or alcoholysis, results in the formation of monoesters of methylmalonic acid. This transformation is typically carried out by heating methyl Meldrum's acid in the presence of an alcohol. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks a carbonyl group, leading to ring opening.
Quantitative Data for Alcoholysis of 5-Substituted Meldrum's Acids
| Nucleophile (Alcohol) | 5-Substituent | Product | Conditions | Yield (%) | Reference |
| Methanol | Phenylacetyl | Methyl phenylacetylacetate | Reflux, 2.5 h | 82 | [2] |
| Ethanol | Acyl | Ethyl β-keto esters | Reflux | N/A | [2] |
| Benzyl alcohol | Acyl | Benzyl β-keto esters | Reflux in benzene with 3 equiv. of alcohol | N/A | [2] |
| t-Butanol | Acyl | tert-Butyl β-keto esters | Reflux in benzene with 3 equiv. of alcohol | N/A | [3] |
Note: Data for acyl Meldrum's acids are presented as representative examples of ring-opening reactions with alcohols, as specific quantitative data for the alcoholysis of methyl Meldrum's acid is not extensively documented in readily available literature. The reactivity is expected to be analogous.
Experimental Protocol: General Procedure for Alcoholysis
A solution of the 5-substituted Meldrum's acid in the desired alcohol is heated to reflux.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure. The resulting crude monoester of the substituted malonic acid can then be purified by distillation or column chromatography. For less reactive or sterically hindered alcohols, the reaction can be facilitated by conducting it in a non-participating solvent like benzene with a stoichiometric amount of the alcohol.[2]
Reaction with Nitrogen Nucleophiles (Aminolysis)
Primary and secondary amines react with methyl Meldrum's acid in an analogous manner to alcohols, leading to the formation of methylmalonic acid amides. The reaction proceeds through a nucleophilic attack of the amine on a carbonyl group, followed by ring opening to yield the corresponding amide.
Experimental Protocol: General Procedure for Aminolysis
Methyl Meldrum's acid is dissolved in an inert solvent, such as dichloromethane or tetrahydrofuran. The amine is added to the solution, and the reaction mixture is stirred at room temperature or heated gently if necessary. The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed, and the resulting amide can be purified by recrystallization or column chromatography.
Reaction with Carbon Nucleophiles
Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can also react with methyl Meldrum's acid. The reaction is expected to proceed via nucleophilic attack on the carbonyl groups. However, due to the high reactivity of these nucleophiles, the reaction may yield a mixture of products, including ketones from the addition and subsequent decarboxylation of the initial adduct. Specific and detailed experimental outcomes for the reaction of methyl Meldrum's acid with such strong carbon nucleophiles are not well-documented in the literature. It is known that 1,3-dioxanes can undergo ring-opening with Grignard reagents, particularly in the presence of a Lewis acid.[4]
Hydrolysis
Under aqueous acidic or basic conditions, methyl Meldrum's acid can undergo hydrolysis to yield methylmalonic acid. The reaction follows the general mechanism of ester hydrolysis, initiated by the attack of water or hydroxide ion on a carbonyl carbon, leading to ring opening.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental reactivity pathways of methyl Meldrum's acid with various nucleophiles.
References
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation using 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,5-Trimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is a valuable reagent in organic synthesis.[1][2][3] Its high acidity at the C-5 position makes it an excellent nucleophile for carbon-carbon bond formation, particularly in Knoevenagel condensation reactions.[4] This reaction involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, to yield an α,β-unsaturated product. These products serve as versatile intermediates in the synthesis of a wide array of biologically active molecules and heterocyclic compounds.[2][3][5] The rigid cyclic structure of the dioxane-dione ring system often imparts high reactivity and selectivity in these transformations.[5]
Application Notes
-
Enhanced Reactivity: Similar to Meldrum's acid, the cyclic structure of this compound constrains the ester groups in a conformation that enhances the acidity of the C-5 proton, facilitating the condensation reaction, often without the need for strong bases.[4][5]
-
Catalyst-Free Conditions: In many instances, the Knoevenagel condensation with Meldrum's acid derivatives can proceed without a catalyst, particularly with reactive aldehydes.[4] This simplifies the reaction setup and purification process.
-
Versatility in Synthesis: The resulting alkylidene derivatives are potent electrophiles and can be utilized in subsequent reactions such as Michael additions and Diels-Alder reactions.[5] Thermal decomposition of these adducts can generate ketene intermediates, which are useful in the synthesis of various other compounds.[1][5]
-
Solvent Selection: A range of solvents can be employed for this reaction. While traditional organic solvents like methanol and ethanol are common, greener alternatives such as water have also been shown to be effective, often leading to the precipitation of the product and simplifying isolation.[4][6][7]
-
Substrate Scope: The Knoevenagel condensation using Meldrum's acid and its derivatives is compatible with a wide variety of aromatic and aliphatic aldehydes.[4][8]
Quantitative Data Summary
The following table summarizes the yields of Knoevenagel condensation products obtained from the reaction of Meldrum's acid (a close analog of this compound) with various aldehydes under different reaction conditions. This data provides a useful reference for what can be expected when using the 5-methyl derivative.
| Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | None / Methanol | 30 min | 70 | [4] |
| 4-Nitrobenzaldehyde | None / Methanol | 30 min | 94 | [4] |
| 4-Methoxybenzaldehyde | None / Methanol | 30 min | 80 | [4] |
| 3,4-Dimethoxybenzaldehyde | Piperidine, Acetic Acid / Ethanol | 30 min | Not specified for intermediate, 85% for subsequent product | [9] |
| p-Anisaldehyde | Sodium Hydroxide / Solvent-free | 15 min | 27 | [6] |
| p-Anisaldehyde | Proline / Solvent-free | 15 min | 75 | [6] |
Experimental Protocols
Protocol 1: Catalyst-Free Knoevenagel Condensation in Methanol
This protocol is adapted from a procedure for Meldrum's acid and is expected to be applicable to this compound.[4]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plate and chamber
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of methanol.
-
To this solution, add 1.0 equivalent of the aldehyde.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 30 minutes.[4]
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid product can be further purified by recrystallization if necessary.
Protocol 2: Piperidine and Acetic Acid Catalyzed Knoevenagel Condensation in Ethanol
This protocol is based on a synthesis using Meldrum's acid and is suitable for less reactive aldehydes.[9]
Materials:
-
This compound
-
Aldehyde (e.g., 3,4-dimethoxybenzaldehyde)
-
Ethanol
-
Piperidine
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
To a round-bottom flask, add 1.0 equivalent of this compound and 1.0 equivalent of the aldehyde.
-
Dissolve the reactants in ethanol.
-
Using a syringe, add 0.1 equivalents of piperidine to the solution.[9]
-
Subsequently, add 0.1 equivalents of acetic acid using a syringe.[9]
-
Stir the reaction mixture at room temperature for approximately 30 minutes.[9]
-
The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be washed with a cold solvent (e.g., methanol) and dried under vacuum.[9]
Visualizations
Caption: Mechanism of the Knoevenagel Condensation.
Caption: General experimental workflow for the Knoevenagel condensation.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Alkylation of Substituted Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons (pKa ≈ 4.97) and its utility as a synthetic equivalent for malonic acid.[1] Its rigid structure and reactivity make it an excellent scaffold for various chemical transformations, including alkylation and acylation.[1] Mono- and di-alkylated derivatives of Meldrum's acid are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] This document provides a detailed protocol for the alkylation of 5-substituted Meldrum's acid, a key step in the preparation of unsymmetrically di-substituted derivatives.
Reaction Principle
The alkylation of a 5-substituted Meldrum's acid, such as the methyl derivative, proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic C-5 proton, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks an electrophilic alkylating agent, such as an alkyl halide, in a classic SN2 reaction to form the C-C bond, yielding the 5-alkyl-5-methyl-Meldrum's acid derivative. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Weaker bases like potassium carbonate are often preferred to prevent undesired side reactions.[3]
Experimental Protocols
General Protocol for the Alkylation of 5-Substituted Meldrum's Acid
This protocol is based on a high-yield synthesis of alkyl derivatives of a 5-substituted Meldrum's acid.[4]
Materials:
-
5-substituted Meldrum's acid (e.g., 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Alkyl bromide (e.g., propargyl bromide, 4-bromobutyl-1-yne)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the 5-substituted Meldrum's acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature under an inert atmosphere.
-
Add the alkyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 18 hours or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkyl-5-substituted Meldrum's acid derivative.
Work-up and Purification Notes:
A detailed work-up procedure is crucial for isolating the product. An example from a related acylation reaction in Organic Syntheses provides a robust method: after quenching, the mixture is diluted with an organic solvent and washed sequentially with dilute acid (e.g., 2 N HCl, if the base used is an amine like pyridine) and brine. The organic phase is then thoroughly dried before solvent removal.[5] For the K₂CO₃/DMF protocol, a simple water quench followed by extraction is generally sufficient.
Data Presentation
The following table summarizes the yields for the alkylation of a 5-substituted Meldrum's acid with different alkyl bromides using the general protocol described above.[4]
| Entry | 5-Substituted Meldrum's Acid | Alkylating Agent (R-Br) | Product | Yield (%) |
| 1 | 5-(4-methoxybenzyl)-Meldrum's acid | Propargyl bromide | 5-(4-methoxybenzyl)-5-(prop-2-yn-1-yl)-Meldrum's acid | 98 |
| 2 | 5-(4-methoxybenzyl)-Meldrum's acid | 4-bromobut-1-yne | 5-(but-3-yn-1-yl)-5-(4-methoxybenzyl)-Meldrum's acid | 96 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the alkylation of a 5-substituted Meldrum's acid.
Experimental Workflow
Caption: Step-by-step workflow for the alkylation of 5-substituted Meldrum's acid.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Acylation Reactions with 2,2,5-Trimethyl-1,3-Dioxane-4,6-Dione: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, 2,2,5-trimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, serves as a versatile building block in organic synthesis. Its unique structural and electronic properties facilitate a range of chemical transformations, most notably C-acylation reactions, which are pivotal in the construction of complex molecular architectures found in many pharmaceutical agents.
This document provides detailed application notes and experimental protocols for acylation reactions involving this compound, often referred to as methyl Meldrum's acid. While specific literature on the acylation of this particular derivative is less common than for its parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), the methodologies are analogous and readily adaptable.
Application Notes
The acylation of this compound introduces an acyl group at the C-5 position, yielding a 5-acyl-2,2,5-trimethyl-1,3-dioxane-4,6-dione. These acylated products are valuable intermediates for several reasons:
-
Synthesis of β-Keto Esters: The acylated derivatives can be readily converted into β-keto esters through alcoholysis. This two-step process often provides higher yields and cleaner reactions compared to the direct acylation of malonic esters.
-
Generation of Ketenes: Upon thermolysis, acyl derivatives of Meldrum's acid and its analogs can generate highly reactive acylketene intermediates. This reactivity opens pathways for the synthesis of a diverse range of heterocyclic compounds and other complex molecules.[1]
-
Versatile Synthetic Intermediates: The resulting acylated compounds can serve as precursors in a variety of carbon-carbon bond-forming reactions, making them useful in the synthesis of natural products and their analogs.[1][2] They have been employed in the synthesis of compounds with potential biological activities, including anticancer and antimicrobial properties.[3]
-
Intramolecular Friedel-Crafts Acylations: Derivatives of Meldrum's acid are effective acylating agents in intramolecular Friedel-Crafts reactions, allowing for the synthesis of various cyclic ketones under relatively mild conditions.[4][5]
The presence of the additional methyl group at the C-5 position in this compound influences its reactivity. The C-5 position is a quaternary carbon after acylation, which can be synthetically advantageous in creating sterically hindered centers.
Experimental Protocols
The following protocols are adapted from well-established procedures for the acylation of Meldrum's acid and are expected to be effective for this compound.
Protocol 1: General C-Acylation with Acyl Chlorides
This protocol describes a general method for the C-acylation of a Meldrum's acid derivative using an acyl chloride in the presence of pyridine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Pyridine
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)
-
2 N Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice Bath
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add anhydrous pyridine (2.0-2.5 eq) to the stirred solution under a nitrogen atmosphere over 10-15 minutes.
-
Prepare a solution of the desired acyl chloride (1.0-1.1 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by pouring the mixture into a beaker containing crushed ice and 2 N HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash successively with 2 N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a γ-Pyrone from Acylated Methyl Meldrum's Acid
This protocol outlines a subsequent reaction of the acylated product to form a γ-pyrone, demonstrating the synthetic utility of the intermediate.[6]
Materials:
-
Crude acylated this compound (from Protocol 1)
-
Butyl vinyl ether
-
Toluene
-
Tetrahydrofuran (THF)
-
Water
-
p-Toluenesulfonic acid
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, charge the crude acylated this compound, butyl vinyl ether, and toluene.
-
Heat the reaction mixture to 80 °C for approximately 7 hours. Monitor the consumption of the starting material by TLC.[6]
-
Remove the volatile components under reduced pressure.
-
To the residue, add THF, water, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 18 hours.
-
Quench the reaction with solid sodium bicarbonate and stir for 15 minutes at room temperature.
-
Filter the mixture and remove the volatile components under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
Data Presentation
The following table summarizes representative yields for the acylation of Meldrum's acid with various acyl chlorides, which can be considered indicative of the expected yields for similar reactions with this compound under optimized conditions.
| Acyl Chloride | Product | Yield (%) | Reference |
| Phenylacetyl chloride | 2,2-Dimethyl-5-(phenylacetyl)-1,3-dioxane-4,6-dione | 97 | [7] |
| Acetyl chloride | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | ~90 | [6] |
Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification method.
Visualizations
The following diagrams illustrate the general acylation reaction and a subsequent synthetic transformation.
Caption: General workflow for the C-acylation of this compound.
Caption: Synthetic pathway from acylated methyl Meldrum's acid to a γ-pyrone.
References
- 1. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 5. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application of Methyl Meldrum's Acid in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are highly versatile reagents in organic synthesis, prized for their high acidity and utility as building blocks for a wide array of carbocyclic and heterocyclic systems. The introduction of a substituent at the C5 position, such as a methyl group to form 5-methyl Meldrum's acid, provides a valuable synthon for the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of methyl Meldrum's acid in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials.
Application 1: Three-Component Synthesis of Pyridylacetic Acid Derivatives
Methyl Meldrum's acid serves as a key nucleophilic component in a three-component reaction for the synthesis of substituted pyridylacetic acid derivatives. This method leverages the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and subsequently as electrophiles for ring-opening and decarboxylation.[1][2]
General Reaction Scheme:
// Styling r1 [fontcolor="#202124"]; r2 [fillcolor="#FFFFFF", fontcolor="#202124"]; r3 [fontcolor="#202124"]; i1 [fontcolor="#202124"]; p1 [fillcolor="#FFFFFF", shape=box, style=filled, fontcolor="#202124"]; p2 [fontcolor="#202124"]; } caption [label="Three-component synthesis of pyridylacetic acid derivatives.", fontname="Arial", fontsize=10]
Quantitative Data for Pyridylacetic Acid Derivative Synthesis[1][3]
| Entry | Pyridine-N-Oxide (1) | 5-Substituted Meldrum's Acid (2) | Product (3) | Yield (%) |
| 1 | Pyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(pyridin-4-yl)propanoate | 63 |
| 2 | 4-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(4-methylpyridin-2-yl)propanoate | 67 |
| 3 | 4-Methoxypyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(4-methoxypyridin-2-yl)propanoate | 55 |
| 4 | 4-Bromopyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(4-bromopyridin-2-yl)propanoate | 41 |
| 5 | Isoquinoline-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(isoquinolin-1-yl)propanoate | 35 |
| 6 | Quinoline-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(quinolin-4-yl)propanoate & Methyl 2-(quinolin-2-yl)propanoate | 31 (1:1 mixture) |
Experimental Protocol: General Procedure for Three-Component Synthesis[1][3]
Materials:
-
Pyridine-N-oxide derivative (1.1 equiv)
-
5-Methyl Meldrum's acid (1.0 equiv)
-
Tosyl chloride (TsCl) (1.1 equiv)
-
Triethylamine (Et3N) (2.1 equiv)
-
Ethyl acetate (EtOAc), anhydrous
-
Sodium methoxide (NaOMe) (2.2 equiv)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a solution of the pyridine-N-oxide (1.1 equiv) and 5-methyl Meldrum's acid (1.0 equiv) in anhydrous ethyl acetate (0.2 M), add triethylamine (2.1 equiv).
-
Cool the mixture to 0 °C and add tosyl chloride (1.1 equiv) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
To the resulting crude material, add a solution of sodium methoxide (2.2 equiv) in anhydrous methanol (2.5 M).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyridylacetic acid derivative.
Application 2: Synthesis of Pyrazolo[1,5-a]pyrimidinones from Acylated Meldrum's Acids
While not directly starting from methyl Meldrum's acid, this application showcases the utility of its derivatives. Acylated Meldrum's acids are key precursors for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidinones, a scaffold of significant interest in medicinal chemistry. The reaction proceeds via condensation of a 3-aminopyrazole with an acylated Meldrum's acid, with the reaction conditions dictating the resulting regioisomer.[3]
General Reaction Scheme:
// Styling r1 [fontcolor="#202124"]; r2 [fillcolor="#FFFFFF", fontcolor="#202124"]; c1 [fontcolor="#202124"]; c2 [fontcolor="#202124"]; p1 [fillcolor="#FFFFFF", shape=box, style=filled, fontcolor="#202124"]; p2 [fillcolor="#FFFFFF", shape=box, style=filled, fontcolor="#202124"]; } caption [label="Regioselective synthesis of pyrazolo[1,5-a]pyrimidinones.", fontname="Arial", fontsize=10]
Quantitative Data for Pyrazolo[1,5-a]pyrimidinone Synthesis[4]
| Entry | Acylated Meldrum's Acid | Conditions | Product Regioisomer | Yield (%) |
| 1 | 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | TFA (1 equiv), EtOH, 80 °C, 16 h | Pyrazolo[1,5-a]pyrimidin-7-one | 86 |
| 2 | 5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione | TFA (1 equiv), EtOH, 80 °C, 16 h | 2-Phenylpyrazolo[1,5-a]pyrimidin-7-one | 87 |
| 3 | 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | p-TsOH (1.5 equiv), DCE, 80 °C, 16 h | Pyrazolo[1,5-a]pyrimidin-5-one | 85 |
| 4 | 5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione | p-TsOH (1.5 equiv), DCE, 80 °C, 16 h | 2-Phenylpyrazolo[1,5-a]pyrimidin-5-one | 75 |
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones[4]
Materials:
-
3-Aminopyrazole (1.0 equiv)
-
Acylated Meldrum's acid (1.2 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
Ethanol (EtOH)
Procedure:
-
In a sealed tube, dissolve the 3-aminopyrazole (1.0 equiv) and the acylated Meldrum's acid (1.2 equiv) in ethanol (0.25 M).
-
Add trifluoroacetic acid (1.0 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidin-7-one.
Application 3: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridin-6-ones (using unsubstituted Meldrum's acid)
This application illustrates a common and powerful use of Meldrum's acid in a multicomponent reaction to construct complex heterocyclic scaffolds. Although this specific protocol utilizes unsubstituted Meldrum's acid, the methodology is relevant and adaptable for its 5-substituted derivatives like methyl Meldrum's acid. The reaction involves the condensation of an aldehyde, 3-methyl-1H-pyrazol-5-amine, and Meldrum's acid.[4]
General Reaction Scheme:
// Styling r1 [fontcolor="#202124"]; r2 [fontcolor="#202124"]; r3 [fillcolor="#FFFFFF", fontcolor="#202124"]; c1 [fontcolor="#202124"]; p1 [fillcolor="#FFFFFF", shape=box, style=filled, fontcolor="#202124"]; } caption [label="Multicomponent synthesis of pyrazolo[3,4-b]pyridin-6-ones.", fontname="Arial", fontsize=10]
Quantitative Data for Pyrazolo[3,4-b]pyridin-6-one Synthesis[5]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3-Methyl-4-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 2.5 | 95 |
| 3 | 4-Methylbenzaldehyde | 3-Methyl-4-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 2 | 93 |
| 4 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 2.5 | 90 |
| 5 | 3-Nitrobenzaldehyde | 3-Methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 3 | 88 |
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridin-6-ones[5]
Materials:
-
Aldehyde (1 mmol)
-
3-Methyl-1H-pyrazol-5-amine (1 mmol)
-
Meldrum's acid (1 mmol)
-
Polyethylene glycol (PEG)-400 (5 mL)
Procedure:
-
A mixture of the aldehyde (1 mmol), 3-methyl-1H-pyrazol-5-amine (1 mmol), and Meldrum's acid (1 mmol) in PEG-400 (5 mL) is stirred in a round-bottom flask.
-
The reaction mixture is heated to 100 °C for the time specified in the table, with progress monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
Water (20 mL) is added to the reaction mixture, and the resulting solid precipitate is collected by filtration.
-
The solid is washed with water and then recrystallized from ethanol to afford the pure pyrazolo[3,4-b]pyridin-6-one derivative.
Conclusion
Methyl Meldrum's acid and its derivatives are potent and versatile building blocks in the synthesis of a variety of heterocyclic compounds. The presented protocols for the synthesis of pyridylacetic acids and pyrazolo[1,5-a]pyrimidinones highlight the utility of these reagents in multicomponent and regioselective reactions. The adaptability of these methods offers significant potential for the generation of diverse molecular libraries for applications in drug discovery and materials science. Further exploration into the reactivity of 5-substituted Meldrum's acids is expected to unveil novel synthetic pathways to other important heterocyclic systems.
References
Application of Methyl Meldrum's Acid in Natural Product Synthesis: A Versatile Tool for Complex Molecule Construction
Introduction
Methyl Meldrum's acid, formally known as 5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly valuable and versatile C3 synthon in modern organic synthesis. Its unique structural features, including a strained cyclic system and an acidic proton at the C5 position, render it a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This reactivity has been harnessed by synthetic chemists for the elegant and efficient construction of complex molecular architectures, including a wide array of natural products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of methyl Meldrum's acid in the synthesis of natural products, with a focus on key reactions and their mechanistic pathways.
Key Applications in Natural Product Synthesis
Methyl Meldrum's acid serves as a cornerstone in several key synthetic transformations that are frequently employed in the total synthesis of natural products. These reactions include alkylations, acylations, and Michael additions, often proceeding with high levels of stereocontrol.
Asymmetric Michael Additions
One of the most powerful applications of methyl Meldrum's acid is in organocatalytic asymmetric Michael additions. The acidic nature of the C5 proton allows for its facile deprotonation by a chiral amine catalyst, generating a chiral enolate. This enolate can then add to α,β-unsaturated acceptors, such as nitroalkenes, in a highly stereoselective manner. This strategy has been successfully employed in the synthesis of chiral building blocks for various natural products and pharmaceuticals.
Alkylation and Acylation Reactions
The nucleophilic character of the C5 position of methyl Meldrum's acid allows for straightforward alkylation and acylation reactions. These reactions are fundamental in extending the carbon framework and introducing key functional groups necessary for the elaboration into complex natural product scaffolds. For instance, the alkylation of methyl Meldrum's acid with various electrophiles is a common strategy to introduce side chains found in natural products.
Featured Application: Synthesis of ar-Turmerone and α-Curcumene
A notable example of the application of a Meldrum's acid derivative in natural product synthesis is in the preparation of the monocyclic aromatic sesquiterpenes, ar-turmerone and α-curcumene. While this synthesis utilizes a 1-(p-tolyl)ethyl substituted Meldrum's acid, the principles of its formation and subsequent reactions are directly analogous to those involving methyl Meldrum's acid. The key intermediate is synthesized via several routes, including a Michael addition to an alkylidene Meldrum's acid, a reaction where methyl Meldrum's acid could similarly be employed as the starting nucleophile.
Quantitative Data Summary
The following table summarizes key quantitative data from representative reactions involving Meldrum's acid derivatives in natural product synthesis.
| Natural Product/Intermediate | Reaction Type | Electrophile/Acceptor | Catalyst/Reagent | Solvent | Yield (%) | Stereoselectivity (ee/dr) | Reference |
| ar-Turmerone Intermediate | Michael Addition | 5-p-Tolylidene Meldrum's acid | MeMgI | - | - | - | |
| ar-Turmerone | Acylation/Decarboxylation | 3,3-dimethylacryloyl chloride | Pyridine | - | 43-60 | - | |
| α-Curcumene | Reduction | ar-Turmerone | Clemmensen Reduction | - | Good | - | |
| Michael Adduct | Asymmetric Michael Addition | β-Nitrostyrene | Cinchona alkaloid-based thiourea | CH2Cl2 | - | 31% ee |
Experimental Protocols
General Procedure for Acylation of Methyl Meldrum's Acid
This protocol is adapted from the acylation of Meldrum's acid and is applicable to methyl Meldrum's acid for the synthesis of β-keto esters, which are common intermediates in natural product synthesis.
Materials:
-
Methyl Meldrum's acid
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Acyl chloride (e.g., Phenylacetyl chloride)
-
Anhydrous methanol
-
2 N Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Dissolve methyl Meldrum's acid (1.05 equiv) in anhydrous DCM in a round-bottomed flask equipped with a dropping funnel and magnetic stirrer.
-
Cool the flask in an ice bath and add anhydrous pyridine (2.5 equiv) dropwise with stirring under an inert atmosphere (e.g., argon).
-
To the resulting solution, add a solution of the acyl chloride (1.0 equiv) in anhydrous DCM dropwise over a period of 2 hours.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0°C, followed by an additional hour at room temperature.
-
Dilute the reaction mixture with DCM and pour it into 2 N hydrochloric acid containing crushed ice.
-
Separate the organic phase, and extract the aqueous layer twice with DCM.
-
Combine the organic phases, wash twice with 2 N hydrochloric acid and once with saturated sodium chloride solution, and then dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the crude acyl methyl Meldrum's acid.
-
Reflux the crude product in anhydrous methanol for 2.5 hours.
-
Remove the methanol with a rotary evaporator, and purify the residual oil by distillation under reduced pressure to obtain the corresponding methyl β-keto ester.
Organocatalytic Asymmetric Michael Addition of Methyl Meldrum's Acid to a Nitroalkene
This protocol outlines a general procedure for the enantioselective addition of methyl Meldrum's acid to a nitroalkene, a key step in the synthesis of chiral building blocks.
Materials:
-
Methyl Meldrum's acid
-
Nitroalkene (e.g., β-nitrostyrene)
-
Chiral organocatalyst (e.g., Cinchona alkaloid-based thiourea catalyst, 10 mol%)
-
Anhydrous solvent (e.g., dichloromethane or chlorobenzene)
-
Round-bottomed flask, magnetic stirrer.
Procedure:
-
To a round-bottomed flask, add the nitroalkene (1.0 equiv), methyl Meldrum's acid (2.0 equiv), and the chiral organocatalyst (0.1 equiv).
-
Add the anhydrous solvent and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Reaction Scheme: Synthesis of ar-Turmerone
Application Note: Experimental Protocols for the Pyrolysis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the pyrolysis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione and its derivatives, compounds often referred to as derivatives of "Meldrum's acid".[1] The thermal decomposition of these molecules is a cornerstone method for generating highly reactive ketene intermediates.[2][3][4] These ketenes are pivotal in synthetic chemistry for constructing complex molecules, including various heterocyclic compounds and functionalized polymers.[2][5][6] This application note outlines two primary methodologies: Flash Vacuum Pyrolysis (FVP) for gas-phase reactions and solution-phase thermolysis for reactions in a liquid medium. The protocols include apparatus setup, procedural steps, and critical parameters.
Principle of Pyrolysis
The pyrolysis of this compound derivatives proceeds via a retro-Diels-Alder reaction or a related pericyclic process.[2] Upon heating, the molecule fragments, eliminating acetone and carbon dioxide to yield a highly reactive substituted ketene intermediate.[2][3][4] This ketene can then be trapped in situ by various nucleophiles or undergo intramolecular cyclization to form a diverse range of products.[1][2] The choice between gas-phase and solution-phase pyrolysis depends on the substrate's volatility and the desired reaction outcome.
Protocol 1: Flash Vacuum Pyrolysis (FVP)
Flash Vacuum Pyrolysis is the most common technique for the gas-phase thermolysis of Meldrum's acid derivatives. It is ideal for generating and studying highly reactive intermediates by minimizing intermolecular reactions.[7][8] The substrate is sublimed under high vacuum through a heated quartz tube, and the resulting pyrolysate is immediately quenched and collected on a cold surface.[8]
Experimental Workflow for FVP
Caption: Workflow for FVP of Meldrum's acid derivatives.
Apparatus
-
Pyrolysis Tube: A quartz tube (e.g., 30-60 cm length, 2-3 cm inner diameter) is essential as it is resistant to high temperatures and thermal shock.
-
Furnace: A tube furnace capable of reaching and maintaining stable temperatures between 400-900 °C.
-
Vacuum System: A high-vacuum pump (diffusion or turbomolecular pump) backed by a rotary vane pump, capable of achieving pressures in the range of 10⁻³ to 10⁻⁶ Torr.[7]
-
Sample Introduction: A Kugelrohr oven or a similar apparatus to heat and sublime the solid derivative into the pyrolysis tube at a controlled rate.[8]
-
Collection Trap: A cold finger trap designed to be filled with liquid nitrogen, positioned at the exit of the furnace to condense the pyrolysate.[8]
-
Gauges: Pirani and Penning gauges to monitor the vacuum level.
Protocol Steps
-
Preparation: Place the this compound derivative into the sample flask of the Kugelrohr apparatus.
-
Assembly: Assemble the apparatus, ensuring all joints are properly sealed with high-vacuum grease. The Kugelrohr outlet should lead directly to the inlet of the quartz pyrolysis tube, and the outlet of the pyrolysis tube should be connected to the cold trap.
-
Evacuation: Turn on the vacuum pumps and evacuate the system to the desired pressure (typically < 0.01 Torr).
-
Heating: Set the furnace to the target pyrolysis temperature (see Table 1). Allow the temperature to stabilize.
-
Cooling: Fill the cold finger with liquid nitrogen.
-
Sublimation: Slowly heat the Kugelrohr oven to begin sublimation of the sample. Control the heating rate to maintain a steady pressure and prevent overloading the system.
-
Pyrolysis and Collection: The vaporized sample passes through the hot zone of the furnace, undergoes pyrolysis, and the products are instantly condensed onto the liquid nitrogen-cooled surface of the cold finger.
-
Completion: Once all the sample has sublimed, turn off the Kugelrohr and furnace heaters. Allow the system to cool to room temperature.
-
Product Recovery: Carefully vent the system to atmospheric pressure (preferably with an inert gas like nitrogen or argon). Remove the cold finger and wash the condensed product into a collection flask using an appropriate solvent (e.g., dichloromethane, acetone) for subsequent analysis and purification.
Protocol 2: Solution-Phase Pyrolysis
Solution-phase pyrolysis offers a more accessible alternative to FVP, utilizing standard laboratory glassware. It is suitable for derivatives that can generate ketenes at temperatures achievable in high-boiling solvents or with the aid of microwave energy.[2]
Apparatus
-
Standard Reflux Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
High-Boiling Solvent: A solvent with a boiling point that matches the required pyrolysis temperature (e.g., diphenyl ether, Dowtherm A).
-
Microwave Reactor: A dedicated chemical microwave reactor for rapid and controlled heating.[2]
Protocol Steps (Conventional Heating)
-
Setup: In a round-bottom flask, dissolve the this compound derivative in a suitable high-boiling solvent. If a trapping agent is used, it should also be added at this stage.
-
Inert Atmosphere: Flush the system with an inert gas.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 200-250 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). The reaction is typically accompanied by the evolution of CO₂ and acetone gas.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent (e.g., by vacuum distillation or extraction) and purify the product using standard techniques like column chromatography.
Protocol Steps (Microwave Irradiation)
-
Setup: Place the derivative and solvent in a microwave-safe reaction vessel equipped with a stir bar.
-
Irradiation: Seal the vessel and place it in the microwave reactor. Set the target temperature (e.g., 250 °C) and time (e.g., 10-15 minutes).[2]
-
Cooling and Workup: Once the reaction is complete, the vessel is cooled automatically. The product is then isolated and purified as described for conventional heating.
Data Summary: Pyrolysis Conditions
The optimal conditions for pyrolysis are highly dependent on the specific derivative and the desired transformation. The following table summarizes typical experimental parameters found in the literature for Meldrum's acid derivatives.
| Parameter | Flash Vacuum Pyrolysis (FVP) | Solution-Phase Pyrolysis | Notes |
| Temperature | 400 - 800 °C[7][8] | 180 - 250 °C (Conventional)[2] ~250 °C (Microwave)[2] | Lower temperatures may be possible for engineered derivatives.[9][10] |
| Pressure | 10⁻³ - 10⁻⁶ Torr[7] | Atmospheric (under inert gas) | FVP requires high vacuum to ensure gas-phase transit. |
| Reaction Time | Milliseconds (contact time)[7] | 15 minutes - several hours | FVP offers extremely short reaction times. |
| Phase | Gas Phase | Liquid Phase (Solution) | Determines intermolecular vs. intramolecular pathways. |
| Typical Yields | Variable; often high for intramolecular reactions | 60 - 80%[2] | Yields are highly substrate and reaction dependent. |
Applications and Safety
Applications: The primary application of this pyrolysis is the generation of ketenes for organic synthesis. These intermediates are used in:
-
Heterocycle Synthesis: Intramolecular trapping of the ketene functionality is a powerful method for creating fused ring systems like quinolinones and pyrrolizidines.[2][3][11]
-
Polymer Chemistry: Ketene-functionalized polymers can be synthesized for applications in materials science, serving as cross-linking agents or reactive handles.[5][6]
-
Natural Product Synthesis: The methodology has been applied to the synthesis of complex natural products and their analogs.[4][10][12]
Safety Precautions:
-
High Temperatures: Both protocols involve high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Ensure furnaces and heating mantles are in good working order.
-
High Vacuum: FVP involves high vacuum, which carries an implosion risk. Inspect all glassware for cracks or defects before use and use a safety shield.
-
Chemical Hazards: Meldrum's acid derivatives can be irritants. Handle them in a well-ventilated fume hood. The pyrolysis products may be reactive and unstable; handle with care.
-
Pressure: When performing solution-phase pyrolysis, ensure the system is not sealed to avoid pressure buildup from evolved gases (acetone, CO₂).
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. A facile route to ketene-functionalized polymers for general materials applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Low-temperature ketene formation in materials chemistry through molecular engineering - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Sequential Ketene Generation from Dioxane-4,6-dione-keto-dioxinones for the Synthesis of Terpenoid Resorcylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic routes to pyrrolizine-1,5-dione derivatives by flash vacuum pyrolysis of amidomethylene derivatives of Meldrum's acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
The Pivotal Role of Meldrum's Acid and its Derivatives in Multicomponent Reactions: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its C-5 substituted analogues, such as 5-methyl Meldrum's acid, are exceptionally versatile reagents in the field of organic synthesis, particularly in the domain of multicomponent reactions (MCRs).[1][2] Their high acidity (pKa ≈ 4.97), rigid structure, and susceptibility to both nucleophilic and electrophilic attack make them ideal building blocks for the efficient, one-pot synthesis of complex molecular architectures.[3][4] This document provides detailed application notes on the role of these compounds in MCRs, complete with experimental protocols for key transformations and quantitative data summaries.
The primary role of Meldrum's acid in MCRs is often as a potent nucleophile or as a precursor to highly reactive electrophilic intermediates.[5][6] A common and pivotal step is the Knoevenagel condensation with aldehydes, which generates 5-alkylidene or 5-arylidene Meldrum's acid derivatives.[7][8] These intermediates are powerful Michael acceptors and dienophiles, readily participating in subsequent cycloaddition and conjugate addition reactions to rapidly build molecular diversity.[6][9]
Application Notes
Meldrum's acid serves as a cornerstone for the synthesis of a wide array of heterocyclic compounds, which are scaffolds of significant pharmacological interest.[1][10] Its derivatives are key intermediates in the preparation of pyridines, pyrimidines, quinolines, and various fused heterocyclic systems.[1] The general reactivity pattern in MCRs can be classified into several key pathways:
-
Domino Knoevenagel Condensation/Michael Addition: This is one of the most utilized sequences. Meldrum's acid first condenses with an aldehyde to form an α,β-unsaturated system. A separate nucleophile present in the reaction mixture then attacks this intermediate via a Michael-type 1,4-conjugate addition. This pathway is fundamental for synthesizing highly substituted acyclic and carbocyclic systems.
-
Domino Knoevenagel Condensation/Hetero-Diels-Alder Reaction: The alkylidene Meldrum's acid formed in the initial step can act as a potent dienophile in [4+2] cycloaddition reactions.[9] This strategy allows for the rapid construction of complex polycyclic systems, including various oxygen and nitrogen-containing heterocycles, in a single synthetic operation.
-
Pseudo-Five-Component Reactions: In more complex scenarios, Meldrum's acid participates in elegant reaction cascades involving multiple components. For instance, the reaction between an aldehyde, Meldrum's acid, an isocyanide, and two equivalents of an amine can lead to the formation of complex triamide derivatives.[8]
The use of C-5 substituted derivatives like 5-methyl Meldrum's acid allows for the introduction of additional diversity and the creation of quaternary carbon centers. These substituted variants can be prepared beforehand or generated in situ.[3][5]
Quantitative Data Summary
The following tables summarize quantitative data from representative multicomponent reactions involving Meldrum's acid and its derivatives, highlighting the efficiency and conditions of these transformations.
| Reaction Type | Reactants | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Knoevenagel Condensation | Aromatic Aldehyde, Meldrum's Acid | L-Tyrosine | Solvent-free | Room Temp. | 5-10 min | 90-96 | [11] |
| Knoevenagel Condensation | Methyl 4-formylbenzoate, Malononitrile | Piperidine | Ethanol | Reflux | 2 h | 92 | [12] |
| Alkynylation | 5-Methyl Meldrum's Acid, Phenyliodonium Tetrafluoroborate | Base (enolate) | tert-Butyl alcohol | N/A | N/A | 62 | [5] |
| Acylation/Methanolysis | Meldrum's Acid, Phenylacetyl Chloride | Pyridine | Dichloromethane | 0 to RT | 2 h | 82 | [13] |
| Sequential Knoevenagel/Cyclization | 2-formyl-biaryl, Meldrum's Acid | Piperidine | N/A | Room Temp. | 18 h | 83 | [14] |
Key Experimental Protocols
Protocol 1: Synthesis of 5-Arylidene Meldrum's Acid via Knoevenagel Condensation
This protocol describes a general, environmentally friendly procedure for the Knoevenagel condensation of an aromatic aldehyde with Meldrum's acid.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Meldrum's acid (1.0 mmol)
-
L-Tyrosine (0.1 mmol, 10 mol%)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the aromatic aldehyde (1.0 mmol), Meldrum's acid (1.0 mmol), and L-Tyrosine (0.1 mmol).
-
Grind the mixture using a pestle at room temperature for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting materials are consumed.
-
Upon completion, the solid product is washed with water and then recrystallized from ethanol to afford the pure 5-arylidene Meldrum's acid derivative.
Protocol 2: Three-Component Synthesis of a Dihydropyridine Derivative
This protocol outlines a representative multicomponent reaction involving an aldehyde, Meldrum's acid, and a nitrogen source (ammonium acetate) leading to a heterocyclic product.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Meldrum's acid (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), Meldrum's acid (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 10 mL of ethanol to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will typically precipitate from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the pure dihydropyridine derivative.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of key reaction mechanisms involving Meldrum's acid in multicomponent reactions.
Caption: Initial Knoevenagel condensation pathway.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity‐Oriented Synthesis [ouci.dntb.gov.ua]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemcom.com [echemcom.com]
- 8. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione in Polymer Chemistry: A Focus on Chain Extenders for Polylactic Acid (PLA)
Introduction: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, serves as a valuable precursor in the synthesis of functional monomers for polymer chemistry applications. While not typically used as a direct monomer in polymerization, its derivatives are engineered to create reactive polymers that can modify the properties of other polymers. A significant application lies in the development of chain extenders for bioplastics like polylactic acid (PLA), addressing inherent limitations of PLA such as its susceptibility to thermal degradation during melt processing.
Application Note: A Ketene-Based Reactive Chain Extender for Polylactic Acid
The primary application of this compound in polymer chemistry is in the formulation of reactive chain extenders for polylactic acid (PLA). This is achieved through the synthesis of a vinylbenzyl derivative, 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione . This functional monomer can be copolymerized with other vinyl monomers, such as styrene, to produce a copolymer that acts as a potent chain extender for PLA during melt processing.[1][2][3]
The mechanism of chain extension relies on the thermal decomposition of the 1,3-dioxane-4,6-dione ring structure at elevated temperatures, typically during melt blending. This decomposition generates a highly reactive ketene intermediate. The ketene then readily reacts with the hydroxyl and carboxyl end groups of the PLA chains. This reaction effectively links shorter PLA chains together, leading to a significant increase in the polymer's molecular weight and melt viscosity.[1][3] This modification enhances the processability of PLA and can improve its thermal and mechanical properties.[2][4]
The workflow for this application can be summarized in three main stages:
-
Synthesis of the Functional Monomer: this compound is reacted with 4-vinylbenzyl chloride to produce 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione.
-
Synthesis of the Chain Extender Copolymer: The functional monomer is then copolymerized with a comonomer, such as styrene, via free radical polymerization to yield the chain extender.
-
Reactive Melt Blending with PLA: The synthesized chain extender copolymer is melt-mixed with PLA, where the in-situ generation of ketene leads to chain extension.
This approach offers a versatile method for tailoring the properties of PLA, making it more suitable for a wider range of applications, including packaging.[2]
Quantitative Data Summary
The following table summarizes the typical changes observed in the properties of Polylactic Acid (PLA) after modification with a chain extender derived from 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione.
| Property | Unmodified PLA | Modified PLA with Chain Extender |
| Number Average Molecular Weight (Mn) ( g/mol ) | ~ 50,000 | Increased |
| Weight Average Molecular Weight (Mw) ( g/mol ) | ~ 100,000 | Significantly Increased |
| Polydispersity Index (PDI) | ~ 2.0 | Broadened |
| Glass Transition Temperature (Tg) (°C) | ~ 60 | Slight Increase |
| Melting Temperature (Tm) (°C) | ~ 150 | Increased to ~155 |
Note: The exact values can vary depending on the initial grade of PLA, the concentration of the chain extender, and the processing conditions.
Experimental Protocols
Protocol 1: Synthesis of 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione
This protocol describes the synthesis of the functional monomer from this compound.
Materials:
-
This compound
-
4-Vinylbenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound and potassium carbonate in acetone.
-
Add 4-vinylbenzyl chloride to the solution dropwise at room temperature with continuous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione.
Protocol 2: Synthesis of the Styrene-Based Chain Extender Copolymer
This protocol details the free radical copolymerization of the functional monomer with styrene.
Materials:
-
2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione
-
Styrene
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Toluene
-
Methanol
Procedure:
-
In a reaction vessel, dissolve the desired molar ratio of 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione, styrene, and AIBN in toluene.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4 hours with constant stirring.[5]
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the resulting copolymer by pouring the solution into an excess of cold methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified copolymer in a vacuum oven at 60°C for 24 hours.
Protocol 3: Reactive Melt Blending of PLA with the Chain Extender
This protocol describes the process of chain extending PLA using the synthesized copolymer.
Materials:
-
Polylactic acid (PLA) pellets (dried)
-
Chain extender copolymer
-
Micro compounder or twin-screw extruder
Procedure:
-
Thoroughly dry the PLA pellets in a vacuum oven to remove any moisture, which can cause hydrolytic degradation during melt processing.
-
Physically mix the dried PLA pellets with the desired weight percentage of the chain extender copolymer.
-
Feed the mixture into a micro compounder or a twin-screw extruder.
-
Melt blend the materials at a temperature of 210°C for a residence time of 3-5 minutes with a screw speed of 100 rpm.[1]
-
Extrude the resulting blend and cool it to obtain the chain-extended PLA.
-
The modified PLA can then be pelletized for further processing or characterization.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
The most common method for synthesizing this compound, also known as methyl Meldrum's acid, is through the condensation reaction of methylmalonic acid with acetone. This reaction is typically carried out in the presence of acetic anhydride and a catalytic amount of a strong acid, such as sulfuric acid.[1]
Q2: What are the key reactants and reagents involved in the synthesis?
The key reactants and reagents are:
-
Methylmalonic acid: The starting material that provides the core structure.
-
Acetone: Reacts with methylmalonic acid to form the dioxane ring.
-
Acetic anhydride: Acts as a dehydrating agent.
Q3: What is the role of acetic anhydride in the reaction?
Acetic anhydride is a crucial component that serves as a condensing and dehydrating agent. It facilitates the formation of the cyclic structure by removing water generated during the reaction. For optimal yields of the parent compound, Meldrum's acid, a slow and controlled addition of acetic anhydride is recommended.[1][3]
Q4: Can other catalysts be used instead of sulfuric acid?
While concentrated sulfuric acid is the traditional catalyst, other acidic catalysts can potentially be used. However, the effectiveness of other catalysts would need to be validated for this specific synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Incomplete reaction due to insufficient dehydration. | Ensure the acetic anhydride is fresh and added slowly and in a controlled manner to effectively remove water.[3] |
| Loss of product during workup. | This compound is a solid. Ensure proper filtration and washing techniques to minimize loss. | |
| Incorrect reaction temperature. | The reaction is typically carried out at a controlled, low temperature. Monitor and maintain the recommended temperature range throughout the addition of reagents. | |
| Product is an Oil or Gummy Solid | Presence of impurities or unreacted starting materials. | Recrystallize the crude product from a suitable solvent system, such as acetone-hexane, to obtain a pure, crystalline solid.[4] |
| Incomplete removal of acetic acid or anhydride. | Ensure the product is thoroughly washed during the workup procedure to remove any residual acetic acid or anhydride. | |
| Reaction Mixture Becomes Dark or Charred | Reaction temperature is too high. | Maintain a low and controlled temperature, especially during the addition of the sulfuric acid catalyst and acetic anhydride. |
| Catalyst concentration is too high. | Use only a catalytic amount of concentrated sulfuric acid as specified in the protocol. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general synthesis of Meldrum's acid.
Materials:
-
Methylmalonic acid
-
Acetone, anhydrous
-
Acetic anhydride
-
Sulfuric acid, concentrated
-
Dichloromethane
-
2 N Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve methylmalonic acid in anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add anhydrous acetone to the cooled solution with stirring.
-
With vigorous stirring, add a catalytic amount of concentrated sulfuric acid to the mixture.
-
From the dropping funnel, add acetic anhydride dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into ice-cold 2 N hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 2 N hydrochloric acid, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., acetone-hexane) to obtain pure this compound.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of the parent compound, Meldrum's acid, which can serve as a baseline for optimizing the synthesis of its 2,2,5-trimethyl derivative.
| Parameter | Value/Condition | Reference |
| Reactants | Malonic Acid, Acetone | [5] |
| Reagents | Acetic Anhydride, Sulfuric Acid | [5] |
| Solvent | Dichloromethane | [4] |
| Reaction Time | 3.0 hours | [6] |
| Reaction Temperature | 30 °C (for a specific catalyzed method) | [6] |
| Reported Yield | Up to 77.1% (for a specific catalyzed method) | [6] |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 2. Meldrum's acid [chem-is-you.blogspot.com]
- 3. EP0206673A2 - Process for the preparation of meldrum's acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl Meldrum's Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl Meldrum's acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product of methyl Meldrum's acid derivative is an oil and won't solidify. How can I purify it?
A1: Oily products are common and can often be purified using column chromatography. The choice of solvent system is crucial for good separation. A typical starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. You can determine the optimal solvent system using thin-layer chromatography (TLC). Distillation under reduced pressure is also a viable method for purifying oily products, particularly for methyl β-keto esters derived from acyl Meldrum's acids.[1]
Q2: I'm seeing multiple spots on the TLC of my crude product. What are the likely impurities?
A2: Common impurities in the synthesis of Meldrum's acid derivatives can include:
-
Unreacted starting materials: This includes Meldrum's acid itself, the acyl chloride, or the corresponding carboxylic acid.[1]
-
Side products: Depending on the reaction conditions, side reactions can lead to various impurities. For instance, self-condensation products of the starting materials might be present.
-
Degradation products: Meldrum's acid and its derivatives can be sensitive to prolonged heating or harsh pH conditions, leading to decomposition. Some derivatives might undergo retro-Diels-Alder reactions upon heating.[2]
-
Impurities from commercial Meldrum's acid: Commercial Meldrum's acid can contain impurities such as malonic acid, acetone, and acetone condensation products.[3] It is often recommended to recrystallize Meldrum's acid before use.[1]
Q3: My yield is very low after purification. What are the potential causes and how can I improve it?
A3: Low yields can result from several factors during the reaction and purification process:
-
Incomplete reaction: Ensure your reaction has gone to completion by monitoring it with TLC or another appropriate analytical technique.
-
Product decomposition: As mentioned, these compounds can be sensitive to heat and pH. Avoid unnecessarily high temperatures and prolonged exposure to acidic or basic conditions during workup and purification. Some derivatives show good stability across a pH range of 2-12, but this should be determined for your specific compound.[4]
-
Loss during extraction: Ensure you are using the appropriate solvent and pH for your aqueous workup to prevent your product from remaining in the aqueous layer. Multiple extractions with a suitable organic solvent are recommended.[1]
-
Improper purification technique: Using an incorrect solvent system in column chromatography can lead to poor separation and loss of product. Similarly, choosing an inappropriate solvent for recrystallization can result in low recovery.
-
Purity of starting materials: Using impure starting materials, such as unrecrystallized Meldrum's acid, can significantly lower the yield of the desired product.[1]
Q4: How do I choose the right solvent for recrystallizing my methyl Meldrum's acid derivative?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Start by testing small amounts of your crude product in various solvents of different polarities (e.g., hexane, ether, ethyl acetate, dichloromethane, methanol).
-
A solvent pair, such as ether-hexane or dichloromethane-hexane, is often effective.[1] Dissolve your compound in a minimum amount of the more polar solvent ("solvent") and then slowly add the less polar solvent ("anti-solvent") until you observe persistent turbidity. Heat the mixture until it becomes clear and then allow it to cool slowly.
Data Presentation
Table 1: Recrystallization Solvents and Observed Melting Points
| Compound | Recrystallization Solvent(s) | Melting Point (°C) |
| 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione | Ether-Hexane | 96-97 (dec) |
| 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione | Dichloromethane-Hexane | 94-96 (dec) |
| Meldrum's Acid | Acetone or Acetone-Hexane | Not specified |
| Meldrum's Acid | Methyl tert-butyl ether | 95-96 |
| 5-(4-methoxymethyl-2,5-dimethylthiophen-3-ylmethyl)-2,2-dimethyl[1][3]dioxane-4,6-dione | Methanol (refluxing) | Not specified |
Data sourced from multiple experimental procedures and may vary based on specific experimental conditions.[1][2][5]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, try a solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a pair) until the product just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of your crude product with different solvent mixtures (e.g., varying ratios of hexanes:ethyl acetate). The ideal system should give your desired product an Rf value between 0.2 and 0.4 and good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is generally preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the eluent system. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for methyl Meldrum's acid derivatives.
Caption: Troubleshooting logic for low purification yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly stable Meldrum’s acid derivatives for irreversible aqueous covalent modification of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]
Technical Support Center: Managing Thermal Decomposition of 2,2,5-trimethyl-1,3-dioxane-4,6-dione
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2,2,5-trimethyl-1,3-dioxane-4,6-dione (also known as Methyl Meldrum's Acid). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective management of its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway of this compound?
A1: The thermal decomposition of this compound proceeds through a retro-Diels-Alder reaction. This process involves the elimination of acetone and carbon dioxide to generate a highly reactive methylketene intermediate. This reactive ketene can then be trapped by various nucleophiles in subsequent reaction steps.
Q2: At what temperature does this compound decompose?
Q3: What are the main safety concerns associated with the thermal decomposition of this compound?
A3: The primary safety concerns are the generation of gaseous byproducts (acetone and carbon dioxide), which can lead to a pressure buildup in a closed system. The ketene intermediate is also highly reactive and can undergo uncontrolled polymerization or side reactions if not effectively trapped. Therefore, it is essential to conduct the reaction in a well-ventilated fume hood and ensure that the experimental setup is appropriately vented.
Q4: How can I control the generation of methylketene?
A4: The generation of methylketene can be controlled by carefully managing the reaction temperature and the rate of addition of the this compound to the reaction mixture. Performing the pyrolysis in solution allows for better temperature control and immediate trapping of the generated ketene, preventing its isolation and potential hazards.[1] Flash vacuum pyrolysis (FVP) is another technique that can be used for generating and isolating ketenes, though it requires specialized equipment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Incomplete decomposition of the starting material. 2. The generated methylketene is polymerizing or undergoing other side reactions. 3. The trapping agent is not sufficiently reactive or is present in a low concentration. | 1. Gradually increase the reaction temperature in small increments. Monitor the reaction progress by TLC or GC-MS to find the optimal decomposition temperature. 2. Ensure the trapping agent is present in the reaction mixture before starting the thermolysis. Use a higher concentration of the trapping agent. Consider a more reactive nucleophile if possible. 3. Increase the stoichiometry of the trapping agent (e.g., to 1.5 or 2 equivalents). |
| Formation of multiple unidentified byproducts | 1. The reaction temperature is too high, leading to undesired fragmentation of the starting material or the product. 2. The methylketene is reacting with the solvent or impurities. 3. The desired product is unstable under the reaction conditions. | 1. Lower the reaction temperature. A slower, more controlled decomposition often leads to cleaner reactions. 2. Use a high-purity, inert solvent. Ensure all reagents and glassware are dry. 3. If possible, choose a solvent in which the product is stable or perform the reaction at a lower temperature for a longer duration. |
| Sudden increase in pressure | Generation of acetone and carbon dioxide in a closed or inadequately vented system. | Immediately and safely stop the heating and vent the system in a fume hood. Always use an open or well-vented system for this reaction. A reflux condenser with a gas outlet leading to a bubbler is a recommended setup. |
| Inconsistent reaction times or yields | 1. Inconsistent heating of the reaction mixture. 2. Variable quality or purity of the this compound. | 1. Use an oil bath or a heating mantle with a temperature controller for uniform heating. 2. Ensure the starting material is pure. Recrystallize if necessary. |
Experimental Protocols
Protocol 1: In-situ Generation and Trapping of Methylketene
This protocol describes a general procedure for the thermal decomposition of this compound in solution to generate methylketene, which is then trapped in situ by a nucleophile (e.g., an alcohol or an amine).
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., toluene, xylene, or diphenyl ether)
-
Nucleophilic trapping agent (e.g., benzyl alcohol, aniline)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add the nucleophilic trapping agent (1.2 equivalents) and the inert solvent.
-
Heating: Begin stirring and heat the solution to the desired reaction temperature (start with a lower temperature, e.g., 120 °C, and gradually increase if no reaction is observed).
-
Addition of Precursor: Once the desired temperature is reached, add a solution of this compound (1 equivalent) in the same inert solvent dropwise to the reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by standard techniques such as extraction, chromatography, or crystallization.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₄ | [4] |
| Molecular Weight | 158.15 g/mol | [4] |
| Appearance | White to pink crystalline powder | [5] |
| Melting Point | 111-114 °C | [4] |
| Boiling Point | 343.6 °C at 760 mmHg (Predicted) | [5] |
| Storage Temperature | 2-8 °C | [5] |
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for in-situ generation and trapping of methylketene.
Caption: Troubleshooting logic for low product yield in thermal decomposition reactions.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Sequential Ketene Generation from Dioxane-4,6-dione-keto-dioxinones for the Synthesis of Terpenoid Resorcylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2,5-三甲基-1,5-二氧-4,6-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
optimizing reaction conditions for Knoevenagel condensation with methyl Meldrum's acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of methyl Meldrum's acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Knoevenagel condensation with methyl Meldrum's acid?
A1: The Knoevenagel condensation is a carbon-carbon bond-forming reaction. It involves the reaction of an active methylene compound, in this case, methyl Meldrum's acid, with an aldehyde or ketone. The reaction is typically catalyzed by a base, but acid catalysts and catalyst-free conditions have also been reported. The final product is an arylidene or alkylidene derivative of methyl Meldrum's acid.
Q2: What are the key advantages of using Meldrum's acid and its derivatives in Knoevenagel condensations?
A2: Meldrum's acid and its derivatives are highly acidic active methylene compounds (pKa ≈ 4.9), which makes them very reactive in Knoevenagel condensations. This high reactivity allows for the use of mild reaction conditions and a wide variety of catalysts.[1] The products, 5-arylidene Meldrum's acid derivatives, are versatile intermediates in organic synthesis.[1]
Q3: Can this reaction be performed under "green" or environmentally friendly conditions?
A3: Yes, several green protocols have been developed for the Knoevenagel condensation with Meldrum's acid. These methods include using water as a solvent, employing ionic liquids that can be recycled, or running the reaction under solvent-free conditions.[2][3] Some procedures have also demonstrated success without the need for a catalyst.[4]
Troubleshooting Guide
Low or No Product Yield
Q4: I am not getting any product, or the yield is very low. What are the potential causes and how can I improve it?
A4: Low or no yield in a Knoevenagel condensation can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Catalyst Choice and Amount: The choice of catalyst is crucial. For many Knoevenagel condensations with Meldrum's acid, a weak base is sufficient.
-
Recommendation: Start with a common catalyst like piperidine or piperidinium acetate. If that fails, consider other catalysts. Boric acid has been shown to be an effective acid catalyst.[5] L-proline can also be a good choice for organocatalysis. In some cases, particularly with reactive aldehydes, no catalyst may be necessary, especially in polar solvents like water or ionic liquids.[3][4]
-
Optimization: Vary the catalyst loading. Typically, catalytic amounts (e.g., 10 mol%) are used.
-
-
Solvent Selection: The solvent can significantly impact reaction rates and yields.
-
Reaction Temperature and Time: The reaction kinetics are sensitive to temperature.
-
Recommendation: Many Knoevenagel condensations with Meldrum's acid proceed efficiently at room temperature.[3][7][8] If the reaction is sluggish, gentle heating (e.g., to 75°C) might be beneficial.[9] However, be aware that high temperatures (e.g., 110°C) can lead to the fragmentation of the Meldrum's acid moiety.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from minutes to several hours.[2]
-
Side Product Formation
Q5: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A5: Side product formation can complicate purification and reduce the yield of the desired product.
-
Isomerization: The double bond in the product can potentially isomerize. The stability of the E/Z isomers can be influenced by the solvent and reaction conditions.[10]
-
Michael Addition: The product of the Knoevenagel condensation is a Michael acceptor and can potentially react with another equivalent of the active methylene compound.
-
Recommendation: Use a 1:1 stoichiometry of the aldehyde and methyl Meldrum's acid. Adding the reagents slowly can also help to minimize this side reaction.
-
-
Meldrum's Acid Fragmentation: At elevated temperatures, Meldrum's acid derivatives can undergo fragmentation.[7][8]
-
Recommendation: If you suspect fragmentation, try running the reaction at a lower temperature for a longer period.
-
Product Isolation and Purification Issues
Q6: I am having difficulty isolating and purifying my product. What are some common issues and solutions?
A6: The physical properties of the product can influence the ease of isolation.
-
High Solubility: Some products, particularly those with multiple oxygen atoms, can be highly soluble in common workup solvents like ethanol, making precipitation difficult.[11]
-
Recommendation: If the product is soluble, evaporate the reaction solvent and attempt to precipitate the product by adding a less polar solvent in which the product is insoluble, such as dichloromethane (DCM).[11]
-
-
Purification: While many Knoevenagel condensation products with Meldrum's acid precipitate from the reaction mixture in high purity,[1][4] some may require further purification.
-
Recommendation: If the product is not pure after precipitation and washing, standard techniques like recrystallization or column chromatography can be employed.
-
Experimental Protocols
Protocol 1: General Procedure using a Basic Catalyst
-
To a solution of the aldehyde (1.0 mmol) and methyl Meldrum's acid (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Filter the solid product and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the mixture to induce crystallization.
Protocol 2: Green Chemistry Approach in Water
-
Suspend the aldehyde (1.0 mmol) and methyl Meldrum's acid (1.0 mmol) in water (10 mL).
-
Heat the mixture to 75°C and stir vigorously.[4]
-
Monitor the reaction by TLC. The product will often precipitate from the aqueous solution upon formation.[4]
-
After the reaction is complete (typically within 2 hours), cool the mixture to room temperature.[4]
-
Filter the solid product and wash with water.
Quantitative Data Summary
Table 1: Effect of Catalyst on the Knoevenagel Condensation of 4-Methoxybenzaldehyde with Meldrum's Acid.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | [bmim]BF4 | Room Temp. | 10 | 95 | [6] |
| (PhNH3)2CuCl4 | Ethanol | Room Temp. | 5 min | 79 | [11] |
| p-TSA | Ethanol | Room Temp. | 12 | 62 | [11] |
| Proline | Solvent-free | Room Temp. | 15 min | 75 | [4] |
| None | Water | 75 | 2 | High | [4] |
Table 2: Knoevenagel Condensation of Various Aldehydes with Meldrum's Acid using Piperidine/AcOH Catalyst. [7][8]
| Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(1-phenylvinyl)benzaldehyde | Benzene | Room Temp. | 17-18 | 63-80 |
| 2-(3,5-dimethoxyphenyl)benzaldehyde | - | Room Temp. | 17 | 98 |
| 2-(3,5-dimethoxybenzyl)benzaldehyde | - | Room Temp. | 18 | 83 |
Visual Guides
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds [mdpi.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
preventing ring-opening of 2,2,5-trimethyl-1,3-dioxane-4,6-dione under basic conditions
Technical Support Center: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent, with a specific focus on preventing its ring-opening under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as Methyl Meldrum's acid, is a cyclic diester and a derivative of Meldrum's acid.[1] It is a highly valuable reagent in organic synthesis due to the acidity of the proton at the C5 position, making it an excellent nucleophile precursor.[2] Common applications include Knoevenagel condensations, Michael additions, alkylations, and acylations to form a wide variety of carbon-carbon and carbon-heteroatom bonds.[3][4]
Q2: Why is this compound prone to ring-opening under basic conditions?
A2: The 1,3-dioxane-4,6-dione ring is a cyclic diester. Under basic conditions, nucleophiles can attack the electrophilic carbonyl carbons (C4 and C6), leading to a tetrahedral intermediate. This intermediate can then collapse, resulting in the cleavage of the ester bond and opening of the ring. This process is analogous to the base-catalyzed hydrolysis of esters (saponification).[4][5]
Q3: What are the common byproducts of base-mediated ring-opening?
A3: The primary byproducts are substituted malonic acid derivatives. For instance, in the presence of hydroxide, the ring will open to form a salt of methylmalonic acid. If an alkoxide is used as the base, a mono-ester of methylmalonic acid may be formed. Subsequent decarboxylation can also occur under certain conditions, leading to further byproducts.
Q4: Can I use strong bases like sodium hydroxide or sodium methoxide with this reagent?
A4: While strong bases can effectively deprotonate the C5 position, they are also potent nucleophiles that readily attack the carbonyl carbons, leading to significant ring-opening. Therefore, the use of strong, nucleophilic bases is generally not recommended if the integrity of the dioxane-dione ring is to be maintained. Weaker bases or sterically hindered, non-nucleophilic bases are preferred.
Troubleshooting Guide: Preventing Ring-Opening
This guide addresses common issues encountered during reactions with this compound under basic conditions.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of polar, acidic byproducts. | The base used is too nucleophilic, causing significant ring-opening. | Switch to a weaker or non-nucleophilic base. See Table 1 for a comparison of bases. |
| Reaction is sluggish or does not go to completion. | The base is not strong enough to efficiently deprotonate the C5 position. | Consider a slightly stronger, yet still non-nucleophilic, base. Alternatively, gentle heating may be employed, but this should be done cautiously as it can also promote ring-opening. |
| Formation of multiple unidentified products. | A combination of ring-opening and other side reactions (e.g., self-condensation of the substrate or product decomposition). | Optimize reaction conditions by lowering the temperature and using a less nucleophilic base. Ensure the reaction is carried out under an inert atmosphere to prevent side reactions with atmospheric components. |
| Difficulty in isolating the product from the reaction mixture. | The desired product may be unstable under the workup conditions. | Use a mild acidic quench (e.g., saturated aqueous ammonium chloride) to neutralize the base. Avoid strong acids or bases during extraction.[6] |
Table 1: Comparison of Bases for Reactions with this compound
| Base | Type | Relative Basicity | Nucleophilicity | Ring-Opening Potential | Recommended Use Cases |
| Sodium Hydroxide (NaOH) | Strong, Nucleophilic | High | High | Very High | Not recommended for preserving the ring structure. |
| Sodium Methoxide (NaOMe) | Strong, Nucleophilic | High | High | Very High | Not recommended for preserving the ring structure. |
| Potassium Carbonate (K₂CO₃) | Weak, Moderately Nucleophilic | Moderate | Moderate | Moderate | Alkylations, some condensations.[3] |
| Pyridine | Weak, Non-nucleophilic | Low | Low | Low | Acylations, Knoevenagel condensations.[6] |
| Piperidine | Weak, Non-nucleophilic | Moderate | Low | Low | Knoevenagel condensations.[7] |
| Triethylamine (Et₃N) | Weak, Non-nucleophilic | Moderate | Low | Low | General purpose non-nucleophilic base. |
| Hünig's Base (DIPEA) | Non-nucleophilic | Moderate | Very Low | Very Low | Reactions sensitive to nucleophilic attack.[3] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Non-nucleophilic | High | Low | Low to Moderate | When a stronger, non-nucleophilic base is required. |
Reaction Mechanisms and Pathways
Desired Reaction Pathway: Deprotonation at C5
The intended role of the base is to deprotonate the acidic C5 position, forming a resonance-stabilized enolate. This enolate is a potent nucleophile for various reactions.
Caption: Deprotonation at the C5 position.
Undesired Reaction Pathway: Ring-Opening
Nucleophilic attack by the base at the carbonyl carbons (C4 or C6) initiates the ring-opening cascade.
Caption: Base-catalyzed ring-opening mechanism.
Experimental Protocols
The following are examples of experimental protocols that have been successfully employed, minimizing the ring-opening of the dioxane-dione ring.
Protocol 1: Knoevenagel Condensation with a Weak Amine Base
This protocol is adapted from procedures for Knoevenagel condensations using Meldrum's acid derivatives.[7]
-
Reaction: Condensation of an aromatic aldehyde with this compound.
-
Reagents:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a solution of the aromatic aldehyde and this compound in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution and can be collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Protocol 2: Alkylation using a Weak Inorganic Base
This protocol is based on the alkylation of Meldrum's acid derivatives using potassium carbonate.[3]
-
Reaction: Alkylation of this compound with an alkyl halide.
-
Reagents:
-
This compound (1.0 eq)
-
Alkyl bromide (1.0 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF) (as solvent)
-
-
Procedure:
-
To a suspension of potassium carbonate in DMF, add this compound.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 18 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Acylation using a Non-Nucleophilic Organic Base
This protocol is adapted from the acylation of Meldrum's acid using pyridine as a base.[6]
-
Reaction: Acylation of this compound with an acyl chloride.
-
Reagents:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (as solvent)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution and cool the mixture to 0 °C.
-
Slowly add a solution of the acyl chloride in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
Quench the reaction with a mild acid, such as saturated aqueous ammonium chloride.[6]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
-
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always exercise their own judgment and consult relevant literature for specific applications. All experimental work should be conducted in a safe and appropriate manner.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 3. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tandfonline.com [tandfonline.com]
troubleshooting low reactivity of substituted methyl Meldrum's acids
Welcome to the technical support center for substituted methyl Meldrum's acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the synthesis and reactivity of these versatile reagents.
Troubleshooting Guides
Issue 1: Low or No Reactivity in Knoevenagel Condensation
Symptoms:
-
The reaction between a substituted methyl Meldrum's acid and an aldehyde or ketone does not proceed to completion.
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
-
The yield of the desired arylidene or alkylidene product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The presence of one or two methyl groups at the C-5 position can sterically hinder the approach of the electrophile. For 5,5-dimethyl Meldrum's acid, this effect is particularly pronounced. Consider using a more reactive aldehyde or a less sterically hindered ketone. Increasing the reaction temperature or using a stronger base might also overcome this barrier, but be mindful of potential side reactions. |
| Insufficiently Activated Electrophile | Electron-rich or sterically hindered aldehydes and ketones may exhibit lower reactivity. The use of a Lewis acid catalyst can help to activate the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the enolate of the Meldrum's acid derivative. |
| Inappropriate Base or Catalyst | While some Knoevenagel condensations with Meldrum's acid can proceed without a catalyst, substituted derivatives often require one. For sterically hindered substrates, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine, BTMG) can be more effective in generating the enolate.[1] In some cases, piperidine or ammonium acetate can also be effective catalysts. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and yield. For reactions involving polar intermediates, a polar aprotic solvent like DMF or DMSO can be beneficial. In some instances, running the reaction in a protic solvent like ethanol or even water can be effective, particularly if it facilitates the dissolution of the reactants and catalysts.[2] |
Troubleshooting Workflow: Knoevenagel Condensation
Caption: Troubleshooting logic for low-yielding Knoevenagel condensations.
Issue 2: Difficulty in Alkylation of 5-Methyl Meldrum's Acid
Symptoms:
-
Incomplete reaction when attempting to introduce a second alkyl group to 5-methyl Meldrum's acid.
-
Formation of O-alkylation byproducts.
-
Low yield of the desired 5,5-disubstituted Meldrum's acid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The existing methyl group can hinder the approach of the alkylating agent. This is especially true for bulky electrophiles. Using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride) can improve the reaction rate. |
| Base Selection | A strong, non-nucleophilic base is crucial to fully deprotonate the 5-methyl Meldrum's acid without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) in DMF is a commonly used and effective system.[1] For more challenging alkylations, stronger bases like sodium hydride (NaH) might be necessary, but require careful handling. |
| Reaction Conditions | Elevated temperatures are often required to drive the alkylation of 5-methyl Meldrum's acid to completion.[1] However, excessively high temperatures can lead to the decomposition of the Meldrum's acid ring. Careful temperature control is essential. |
| Electrophile Reactivity | Less reactive alkyl halides (e.g., secondary or neopentyl halides) will react sluggishly. Consider using more reactive electrophiles like allylic or benzylic halides. |
Issue 3: Unwanted Decarboxylation or Ring Opening
Symptoms:
-
Formation of byproducts resulting from the loss of CO₂ and acetone.
-
Isolation of linear ester or acid products instead of the desired substituted Meldrum's acid derivative.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Thermal Instability | Meldrum's acid and its derivatives are thermally labile and can decompose at elevated temperatures to form highly reactive ketenes.[3] It is crucial to maintain the reaction temperature below the decomposition point of the specific derivative. For many derivatives, this is above 80-100 °C. |
| Presence of Nucleophiles | Strong nucleophiles, especially in protic solvents, can attack the carbonyl groups of the Meldrum's acid ring, leading to ring-opening. This is often a desired reaction pathway for further synthetic transformations but can be an unwanted side reaction. If the goal is to maintain the ring integrity, use non-nucleophilic bases and aprotic solvents. |
| Acidic or Basic Conditions | Both strong acidic and basic conditions can promote the hydrolysis and subsequent decarboxylation of Meldrum's acid derivatives. It is important to carefully control the pH of the reaction mixture. |
Reaction Pathway: Thermal Decomposition
Caption: Thermal decomposition pathway of substituted Meldrum's acids.
Frequently Asked Questions (FAQs)
Q1: Why is my substituted methyl Meldrum's acid less reactive than unsubstituted Meldrum's acid?
A1: The lower reactivity is primarily due to two factors:
-
Steric Hindrance: The methyl group(s) at the C-5 position physically block the approach of reactants to the acidic C-5 proton (for deprotonation) and the subsequent attack by an electrophile. This effect is more significant in 5,5-dimethyl Meldrum's acid.
-
Electronic Effects: Alkyl groups are weakly electron-donating. This can slightly decrease the acidity of the remaining C-5 proton (in the case of 5-methyl Meldrum's acid) compared to the unsubstituted analog, making deprotonation slightly more difficult.
Q2: What is the pKa of 5-methyl Meldrum's acid?
A2: While the pKa of unsubstituted Meldrum's acid is approximately 4.97, making it unusually acidic, the pKa of 5-methyl Meldrum's acid is expected to be slightly higher due to the electron-donating nature of the methyl group.[3][4] For 5,5-disubstituted Meldrum's acids, there are no acidic C-H protons at the 5-position.
Q3: Can I perform a Michael addition with 5,5-dimethyl Meldrum's acid?
A3: No, a standard Michael addition, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is not possible with 5,5-dimethyl Meldrum's acid acting as the nucleophile. This is because it lacks an acidic proton at the C-5 position and therefore cannot form the necessary enolate. However, 5-alkylidene Meldrum's acids, which can be synthesized from 5-monosubstituted Meldrum's acids, are excellent Michael acceptors.
Q4: My substituted Meldrum's acid appears to be decomposing during the reaction. How can I prevent this?
A4: Thermal decomposition is a common issue. To mitigate this, you should:
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a more efficient catalyst: A better catalyst may allow the reaction to proceed at a lower temperature.
-
Minimize reaction time: Do not heat the reaction for longer than necessary. Monitor the reaction progress closely by TLC.
Data Presentation
Table 1: Comparison of Acidity of Meldrum's Acid and Related Compounds
| Compound | Structure | pKa (in water) |
| Meldrum's Acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | ~4.97[3][4][5][6] |
| Dimedone | 5,5-dimethylcyclohexane-1,3-dione | ~5.23[5] |
| Diethyl Malonate | Diethyl propanedioate | ~13.0[5] |
Table 2: Representative Yields in Reactions with Substituted Meldrum's Acids
| Reaction | Meldrum's Acid Derivative | Electrophile/Substrate | Product | Yield (%) | Reference |
| Alkylation | 5-Methyl Meldrum's Acid | (1-decynyl)phenyliodonium tetrafluoroborate | 5-(1-decynyl)-5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione | 62 | [7] |
| Knoevenagel Condensation | Meldrum's Acid | 4-Nitrobenzaldehyde | 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione | 94 | [2] |
| Ring Opening/Esterification | 5,5-disubstituted Meldrum's acids | Phenols | α,α-disubstituted phenyl acetates | Generally high | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,5-Disubstituted Meldrum's Acids
This protocol is adapted from a literature procedure for the alkylation of 5-methyl Meldrum's acid.[1]
Materials:
-
5-Methyl Meldrum's acid (1.00 equiv)
-
Potassium carbonate (K₂CO₃) (1.30 equiv)
-
Alkyl bromide (1.20 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
Water
Procedure:
-
Dissolve 5-methyl Meldrum's acid (1.00 equiv) and K₂CO₃ (1.30 equiv) in anhydrous DMF.
-
Add the alkyl bromide (1.20 equiv) to the mixture.
-
Heat the reaction mixture to 60 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic phase.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Knoevenagel Condensation of Meldrum's Acid with an Aromatic Aldehyde
This protocol is a general procedure based on literature examples.[2]
Materials:
-
Meldrum's acid (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Methanol
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) and the aromatic aldehyde (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the formation of a precipitate, which is often the product.
-
Continue stirring for 30 minutes to an hour, or until TLC analysis indicates the consumption of the starting materials.
-
If a precipitate has formed, filter the solid product and wash with cold methanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization if necessary.
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis experiments.
References
Navigating Large-Scale Synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting the large-scale synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, a key building block in pharmaceutical and chemical industries. This document addresses common challenges, offers detailed experimental protocols, and presents frequently asked questions to ensure safe, efficient, and high-yield production.
Troubleshooting Guide
During the scale-up of this compound synthesis, several challenges can arise. This guide provides a systematic approach to identifying and resolving these issues.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction: Insufficient reaction time or inadequate mixing. | - Extend the reaction time and monitor progress using techniques like TLC or HPLC.- Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. |
| Byproduct formation: Formation of di-acetic anhydride intermediate due to rapid addition of acetic anhydride.[1] | - Implement a slow, controlled addition of acetic anhydride to the reaction mixture.[1] Maintaining a low concentration of unreacted acetic anhydride is critical.[1] | |
| Suboptimal temperature: Reaction temperature is too low, slowing down the reaction rate. | - Gradually increase the reaction temperature in small increments, while carefully monitoring for any signs of decomposition. | |
| Product Decomposition | Thermal instability: Meldrum's acid and its derivatives are known to be thermally sensitive.[2] | - Maintain a strict temperature control throughout the synthesis and work-up.- Perform a thermal analysis (TGA/DSC) to determine the decomposition temperature of the specific derivative before scaling up.[2] |
| Exothermic reaction: The reaction can be exothermic, leading to localized heating and decomposition.[2] | - Ensure adequate cooling capacity for the reactor.- Consider a semi-batch process where one of the reactants is added gradually to control the reaction rate and temperature. | |
| Purification Difficulties | Oiling out during crystallization: The product separates as an oil instead of crystals. | - Experiment with different solvent systems for recrystallization. Acetone/hexane and methyl tert-butyl ether have been reported for similar compounds.[3] - Ensure a slow cooling rate during crystallization. |
| Presence of colored impurities: The final product is off-white or colored. | - Consider a charcoal treatment of the solution before crystallization.- Multiple recrystallizations may be necessary to achieve the desired purity. | |
| Safety Concerns | Vigorous decomposition: Rapid heating can lead to a runaway reaction and pressure build-up due to the release of acetone and carbon dioxide.[2] | - Implement robust temperature monitoring and control systems.- Ensure the reactor is equipped with appropriate pressure relief devices. |
| Handling of hazardous materials: Acetic anhydride and sulfuric acid are corrosive and require careful handling. | - Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.- Work in a well-ventilated area or a fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the large-scale synthesis of this compound?
A patent for the synthesis of the parent compound, Meldrum's acid, reports yields of up to 92.35%.[1] While this provides a good benchmark, the yield for the 2,2,5-trimethyl derivative may vary depending on the specific process parameters and scale.
Q2: What are the critical process parameters to control during the synthesis?
The most critical parameters are temperature and the addition rate of acetic anhydride. Maintaining a low reaction temperature is crucial to prevent thermal decomposition. The slow and controlled addition of acetic anhydride is key to minimizing the formation of the di-acetic anhydride byproduct and maximizing the yield of the desired product.[1]
Q3: What are the recommended solvents for recrystallization?
For the parent Meldrum's acid, recrystallization from methyl tert-butyl ether has been successfully employed to achieve high purity.[1] A mixture of acetone and hexane is also a common solvent system for the purification of Meldrum's acid derivatives.[3] The optimal solvent system for this compound may require some experimentation to determine.
Q4: What are the primary byproducts to be aware of?
The main byproduct to control during the synthesis is the di-acetic anhydride intermediate, which forms when acetic anhydride reacts with itself instead of the methylmalonic acid.[1] Additionally, products from the thermal decomposition of the starting material or the final product can be present as impurities.[2]
Q5: What are the key safety precautions to take during large-scale synthesis?
Due to the thermal sensitivity of the compound and the exothermic nature of the reaction, strict temperature control and a robust cooling system are paramount.[2] The reactor should be equipped with pressure relief systems. All personnel should be trained on the hazards of the chemicals involved and use appropriate personal protective equipment.
Experimental Protocols
Synthesis of this compound (Adapted from a protocol for Meldrum's Acid[1])
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| Methylmalonic Acid | 118.09 | 1.0 |
| Acetone | 58.08 | 1.14 |
| Sulfuric Acid (conc.) | 98.08 | 0.06 |
| Acetic Anhydride | 102.09 | 1.25 |
Procedure:
-
Charge a suitable reactor with methylmalonic acid, acetone, and sulfuric acid.
-
Cool the mixture to 0°C with efficient stirring under an inert atmosphere (e.g., nitrogen).
-
Slowly add acetic anhydride dropwise to the cooled mixture, maintaining the temperature at or below 5°C. The addition rate should be carefully controlled to prevent a temperature rise and the formation of byproducts.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Isolate the crude product by filtration.
-
Wash the crude product with a cold, non-polar solvent (e.g., hexanes) to remove residual acetic acid and unreacted starting materials.
-
Dry the product under vacuum at a low temperature.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methyl tert-butyl ether or an acetone/hexane mixture).
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum at a low temperature.
Visualizing the Process
To better understand the synthesis workflow and the logical relationships in troubleshooting, the following diagrams are provided.
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis process.
References
stability of 2,2,5-trimethyl-1,3-dioxane-4,6-dione in different solvent systems
This technical support center provides guidance on the stability of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, in various solvent systems. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to address common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with solutions of this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected reaction products or low yield | Degradation of the starting material in solution. | Prepare solutions fresh before use. If storage is necessary, use an aprotic, dry solvent and store at low temperature (2-8°C) under an inert atmosphere (e.g., nitrogen or argon). Avoid protic solvents like alcohols if the solution is to be stored or heated, as solvolysis can occur. |
| Inconsistent analytical results (e.g., HPLC, NMR) | On-going degradation of the analyte in the prepared sample. | Minimize the time between sample preparation and analysis. Use a mobile phase or NMR solvent that is aprotic and dry. If aqueous media is required, use buffered solutions and consider the pH-dependent stability. |
| Precipitation of the compound from solution | Poor solubility or change in temperature. | Consult solubility data and ensure the chosen solvent and concentration are appropriate. If working at low temperatures, check for potential solubility issues. The compound is soluble in chloroform and methanol. |
| Discoloration of the solution | Formation of degradation products. | Discard the solution and prepare a fresh one. Investigate the storage conditions and solvent choice to prevent future degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C. It is crucial to protect it from moisture.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is pH-dependent. The 1,3-dioxane-4,6-dione ring is susceptible to hydrolysis, which is catalyzed by both acid and base. A kinetic study on a related Meldrum's acid derivative in a 50% DMSO-water mixture showed that hydrolysis occurs in both acidic and basic conditions.[1] For a similar 1,3-dioxane compound, stability was found to be questionable at neutral pH and poor at acidic pH, with better stability observed at pH 9.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Aprotic, dry solvents are generally recommended, especially for stock solutions or for reactions where the compound needs to be stable for an extended period. Suitable solvents include chloroform, acetonitrile, and tetrahydrofuran (THF). While the compound is soluble in methanol, it's important to be aware that heating in alcohol can lead to solvolysis, similar to the reaction of acyl Meldrum's acids.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway in the presence of water (hydrolysis) is the opening of the dioxane ring to form acetone and methylmalonic acid. In the presence of alcohols (solvolysis), the corresponding esters of methylmalonic acid can be formed. Thermal decomposition, especially upon melting (111-114°C), can lead to the formation of ketene intermediates, acetone, and carbon dioxide.
Q5: Can I heat solutions of this compound?
A5: Heating should be done with caution. The compound decomposes at its melting point. In solution, heating can accelerate degradation, particularly in the presence of nucleophiles like water or alcohols. Pyrolysis in solution is known to generate reactive ketene intermediates. If heating is necessary, it should be done for the shortest possible time and ideally in a dry, aprotic solvent.
Experimental Protocols
Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for developing a stability-indicating HPLC method.
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The initial mobile phase composition should be highly aqueous, transitioning to a high organic content.
-
The choice of buffer pH can be critical and should be investigated in the range of 3-8 to achieve optimal separation of the parent compound from its degradants.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound in the desired solvent system.
-
Acid Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) and monitor the degradation over time at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add a small amount of dilute base (e.g., 0.1 M NaOH) and monitor the degradation over time at room temperature.
-
Oxidative Degradation: Add a small amount of hydrogen peroxide (e.g., 3%) and monitor the degradation.
-
Thermal Degradation: Heat a solution of the compound in a stable solvent and monitor for degradation.
-
Photostability: Expose a solution to UV light and monitor for degradation.
-
-
Method Validation:
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
NMR Monitoring of Stability
-
Sample Preparation:
-
Dissolve a known concentration of this compound in the deuterated solvent of interest (e.g., DMSO-d6, CDCl3, Methanol-d4).
-
Add a known amount of an internal standard (e.g., tetramethylsilane or another inert compound with a distinct NMR signal).
-
-
Data Acquisition:
-
Acquire a proton NMR spectrum immediately after preparation (t=0).
-
Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).
-
Acquire subsequent NMR spectra at regular intervals.
-
-
Data Analysis:
-
Integrate the signal of a characteristic peak of this compound (e.g., the methine proton at C5) and the internal standard.
-
The decrease in the relative integral of the analyte peak over time indicates the extent of degradation.
-
The appearance of new signals can help identify the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Factors influencing stability.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,2,5-trimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Spectroscopic Properties of 2,2,5-trimethyl-1,3-dioxane-4,6-dione and its Analogue, Meldrum's Acid.
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound, also known as methyl-Meldrum's acid, and its close structural analog, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). Understanding the distinct NMR spectral features of these compounds is crucial for their unambiguous identification, purity assessment, and for monitoring their reactivity in various synthetic applications, which are prevalent in pharmaceutical and materials science research.
Executive Summary
This report presents the ¹H and ¹³C NMR data for this compound and 2,2-dimethyl-1,3-dioxane-4,6-dione in tabular format for straightforward comparison. A detailed, generalized experimental protocol for the acquisition of NMR spectra for small organic molecules is also provided. Furthermore, a graphical representation of the chemical structure and key NMR correlations for this compound is included to facilitate a deeper understanding of its spectroscopic properties.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 2,2-dimethyl-1,3-dioxane-4,6-dione. The data has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | C(2)-(CH₃)₂ | 1.75 | s | 6H | - |
| C(5)-CH₃ | 1.80 | d | 3H | 7.0 | |
| C(5)-H | 4.00 | q | 1H | 7.0 | |
| 2,2-dimethyl-1,3-dioxane-4,6-dione | C(2)-(CH₃)₂ | 1.73 | s | 6H | - |
| (Meldrum's Acid) | C(5)-H₂ | 3.67 | s | 2H | - |
Table 2: ¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C(2)-(C H₃)₂ | 27.5 |
| C(5)-C H₃ | 14.0 | |
| C (5)-H | 49.5 | |
| C (2)-(CH₃)₂ | 105.0 | |
| C (4,6)=O | 167.0 | |
| 2,2-dimethyl-1,3-dioxane-4,6-dione | C(2)-(C H₃)₂ | 27.2 |
| (Meldrum's Acid) | C (5)-H₂ | 36.0 |
| C (2)-(CH₃)₂ | 104.7 | |
| C (4,6)=O | 167.5 |
Experimental Protocol for NMR Spectroscopy
The following is a generalized procedure for the preparation of a sample and the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For a standard ¹H NMR spectrum, acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
For a standard ¹³C NMR spectrum, a larger number of scans (typically 64 or more) will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and the central peak of the CDCl₃ triplet at 77.16 ppm for ¹³C NMR).
Visualization of this compound
The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments that give rise to the observed NMR signals.
Caption: Structure and NMR assignments for this compound.
A Comparative Analysis of the Reactivity of Meldrum's Acid and Methyl Meldrum's Acid
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount for efficient and predictable outcomes. This guide provides an objective comparison of the reactivity of two prominent active methylene compounds: Meldrum's acid and its C-5 methylated analogue, methyl Meldrum's acid. By examining their acidity, behavior in key chemical transformations, and thermal stability, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific synthetic needs.
Acidity and Nucleophilicity: A Quantitative Look
The reactivity of Meldrum's acid and its derivatives is intrinsically linked to the acidity of the C-5 proton(s). The deprotonation at this position generates a highly stabilized enolate, which acts as the key nucleophilic species in a variety of carbon-carbon bond-forming reactions.
Meldrum's acid is renowned for its unusually high acidity, with a reported pKa of approximately 4.97 in aqueous solution.[1][2][3] This remarkable acidity for a carbon acid is attributed to the rigid, boat-like conformation of the 1,3-dioxane-4,6-dione ring, which enforces a favorable orbital alignment for stabilization of the conjugate base.[4]
This difference in acidity has a direct impact on their nucleophilicity. The enolate of Meldrum's acid can be generated with weaker bases, and it is generally considered a more potent nucleophile than the enolate of methyl Meldrum's acid. This enhanced nucleophilicity often translates to faster reaction rates and milder reaction conditions.
Table 1: Comparison of Physicochemical Properties
| Property | Meldrum's Acid | Methyl Meldrum's Acid |
| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
| CAS Number | 2033-24-1 | 25883-77-8 |
| Molecular Formula | C₆H₈O₄ | C₇H₁₀O₄ |
| Molecular Weight | 144.13 g/mol | 158.15 g/mol |
| pKa | ~4.97[1][2][3] | Expected to be higher than 4.97 |
Reactivity in Key Organic Reactions
The differential reactivity of Meldrum's acid and methyl Meldrum's acid is most evident in fundamental organic transformations such as Knoevenagel condensations, Michael additions, and alkylation/acylation reactions.
Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone reaction for the formation of carbon-carbon double bonds, readily proceeds with Meldrum's acid and various aldehydes and ketones.[5][6] The high acidity of Meldrum's acid allows this reaction to often be carried out under mild, sometimes catalyst-free, conditions.[6]
Methyl Meldrum's acid, possessing only one acidic proton, can also participate in Knoevenagel-type reactions, but its reactivity is generally lower. The presence of the methyl group introduces steric hindrance and reduces the acidity of the remaining C-5 proton, which can lead to slower reaction rates and may necessitate the use of stronger bases or harsher reaction conditions to achieve comparable yields.
Michael Addition
In Michael additions, the enolate of Meldrum's acid acts as a soft nucleophile, adding to α,β-unsaturated carbonyl compounds.[7][8] The high reactivity of the Meldrum's acid enolate makes it an excellent Michael donor.
Methyl Meldrum's acid can also serve as a Michael donor; however, the steric bulk of the methyl group and the potentially lower concentration of its enolate under similar basic conditions can influence the reaction's efficiency.
Alkylation and Acylation
The C-5 position of Meldrum's acid is readily alkylated and acylated.[1] Due to the presence of two acidic protons, dialkylation is a common outcome. Monosubstituted derivatives like methyl Meldrum's acid are themselves products of the monoalkylation of Meldrum's acid. Further alkylation of methyl Meldrum's acid would lead to a quaternary center at the C-5 position.
Acylation of Meldrum's acid is also a well-established transformation, leading to 5-acyl derivatives that are versatile intermediates.[9]
Thermal Stability and Decomposition
Both Meldrum's acid and its 5-alkyl derivatives undergo thermal decomposition, typically at elevated temperatures, to generate highly reactive ketene intermediates via a retro-Diels-Alder reaction, with the elimination of acetone and carbon dioxide.[5] These ketenes can be trapped in situ by various nucleophiles.
Studies on the thermolysis of 5,5-dialkyl Meldrum's acids suggest that substitution at the C-5 position can influence the decomposition temperature.[10] While a direct comparative study on the thermal stability of Meldrum's acid versus methyl Meldrum's acid is not extensively documented, it is plausible that the presence of the methyl group could alter the energetics of the retro-Diels-Alder pathway.
Experimental Protocols
Detailed experimental procedures for reactions involving Meldrum's acid are widely available. Below are representative protocols for Knoevenagel condensation and acylation. Finding specific, comparative protocols for methyl Meldrum's acid proved challenging in the literature search. However, the procedures for Meldrum's acid can be adapted, likely requiring adjustments in base strength or reaction time to accommodate the lower reactivity of the methylated analogue.
General Procedure for Knoevenagel Condensation with Meldrum's Acid
A mixture of Meldrum's acid (1.0 eq.), an aldehyde or ketone (1.0-1.2 eq.), and a catalytic amount of a base (e.g., piperidine, pyridine, or an amine salt) in a suitable solvent (e.g., ethanol, water, or toluene) is stirred at room temperature or with gentle heating.[6][11] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration or extraction.
General Procedure for Acylation of Meldrum's Acid
To a solution of Meldrum's acid (1.0 eq.) and a base such as pyridine (2.0-2.5 eq.) in an anhydrous solvent like dichloromethane at 0 °C, an acyl chloride (1.0-1.2 eq.) is added dropwise.[9] The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. Work-up involves an acidic wash to remove the base, followed by extraction and purification of the 5-acyl Meldrum's acid.
Logical Relationships and Reaction Pathways
The following diagrams illustrate the key chemical transformations of Meldrum's acid and methyl Meldrum's acid.
Figure 1: Deprotonation to form reactive enolates.
Figure 2: Knoevenagel condensation workflow.
Figure 3: Thermal decomposition to form a ketene intermediate.
Conclusion
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 3. Meldrum's acid [chem-is-you.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Head-to-Head Comparison: 2,2,5-Trimethyl-1,3-dioxane-4,6-dione vs. Diethyl Methylmalonate in Synthesis
For researchers, scientists, and professionals in drug development, the choice of a suitable C-methylated malonate equivalent is critical for the efficient synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of two prominent reagents: 2,2,5-trimethyl-1,3-dioxane-4,6-dione, commonly known as trimethyl Meldrum's acid, and the conventional diethyl methylmalonate. This comparison is supported by experimental data to inform reagent selection in synthetic workflows.
At the heart of their utility, both trimethyl Meldrum's acid and diethyl methylmalonate serve as valuable synthons for the introduction of a methyl-substituted quaternary carbon center. However, their distinct structural and electronic properties give rise to significant differences in reactivity, handling, and overall performance in key synthetic transformations such as alkylation, acylation, and Knoevenagel condensations.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences between these two reagents are rooted in their molecular structures. Diethyl methylmalonate is a straightforward acyclic diester, while trimethyl Meldrum's acid possesses a rigid cyclic structure. These structural variations have a direct impact on their physical and chemical characteristics.
| Property | This compound | Diethyl Methylmalonate |
| Synonyms | Trimethyl Meldrum's acid, Methyl Meldrum's acid, cycl-Isopropylidene methylmalonate | Methylmalonic acid diethyl ester |
| CAS Number | 3709-18-0[1] | 609-08-5 |
| Molecular Formula | C₇H₁₀O₄[1] | C₈H₁₄O₄ |
| Molecular Weight | 158.15 g/mol [1] | 174.19 g/mol |
| Appearance | White to off-white solid | Colorless liquid |
| Melting Point | 111-114 °C | Not applicable |
| Boiling Point | Not applicable | 198-199 °C |
| Acidity (pKa) | ~5-7 (estimated for the C5-proton) | ~13 |
Acidity and Reactivity: The Decisive Difference
The most striking difference between the two compounds lies in their acidity. The rigid, cyclic structure of Meldrum's acid derivatives, including the trimethylated version, forces the ester groups into a conformation that significantly enhances the acidity of the C5 proton compared to the α-proton of acyclic malonates.[2][3][4] This heightened acidity has profound implications for their use in synthesis.
Enolate Formation:
-
This compound: Due to its high acidity, trimethyl Meldrum's acid can be deprotonated with relatively weak bases, such as amines or even under neutral conditions in some cases. This allows for milder reaction conditions, which can be advantageous when working with sensitive substrates.
-
Diethyl Methylmalonate: The lower acidity of diethyl methylmalonate necessitates the use of stronger bases, such as sodium ethoxide or sodium hydride, to achieve complete enolate formation.[5] This can sometimes lead to side reactions, such as transesterification if an alkoxide base with a different alkyl group is used.
Diagram 1: Enolate Formation Comparison. A simplified diagram illustrating the difference in base strength required for the deprotonation of trimethyl Meldrum's acid and diethyl methylmalonate.
Performance in Key Synthetic Transformations
The differing reactivity profiles of trimethyl Meldrum's acid and diethyl methylmalonate lead to distinct advantages and disadvantages in common synthetic applications.
Alkylation Reactions
Both reagents are frequently used in alkylation reactions to introduce a variety of substituents.
-
This compound: The use of milder bases reduces the risk of base-induced side reactions with the alkylating agent. However, the steric bulk of the trimethylated Meldrum's acid can sometimes hinder the approach of bulky electrophiles.
-
Diethyl Methylmalonate: A well-established and versatile reagent for alkylation. However, the stronger basic conditions required can be problematic for base-sensitive substrates. Careful control of stoichiometry is necessary to avoid dialkylation.[5]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group.
-
This compound: The high acidity of trimethyl Meldrum's acid makes it an excellent substrate for Knoevenagel condensations, often proceeding under mild, sometimes catalyst-free, conditions.[6][7]
-
Diethyl Methylmalonate: Can also participate in Knoevenagel condensations, but typically requires a catalyst, such as an amine or a Lewis acid, to facilitate the reaction.[8]
Hydrolysis and Decarboxylation
Following functionalization, the malonate derivatives are often hydrolyzed and decarboxylated to yield a carboxylic acid.
-
This compound: The hydrolysis of the cyclic ketal and subsequent decarboxylation can be achieved under various conditions, including microwave irradiation, to yield the corresponding carboxylic acid.[9]
-
Diethyl Methylmalonate: The hydrolysis of the diethyl ester is typically carried out under acidic or basic conditions, followed by heating to induce decarboxylation.[10][11]
Diagram 2: General Synthetic Workflow. A flowchart depicting the typical synthetic sequence involving malonate derivatives, from enolate formation to the final product after hydrolysis and decarboxylation.
Experimental Protocols
Alkylation of Diethyl Methylmalonate
Objective: To synthesize diethyl dimethylmalonate via methylation of diethyl methylmalonate.
Materials:
-
Diethyl methylmalonate
-
Sodium metal
-
Absolute ethanol
-
Methyl bromide
-
Diethyl ether
-
Calcium chloride
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Prepare sodium ethoxide by dissolving sodium metal (1 molar equivalent) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl methylmalonate (1 molar equivalent) dropwise.
-
Bubble methyl bromide (1.05 molar equivalents) into the stirred solution.
-
After the reaction is complete, neutralize with glacial acetic acid and cool.
-
Filter the sodium bromide precipitate and remove the ethanol by distillation.
-
Dissolve the residue in water and extract the product with diethyl ether.
-
Wash the combined organic layers, dry over calcium chloride, and remove the ether.
-
Purify the crude product by vacuum distillation.[12]
Knoevenagel Condensation with this compound
Objective: To synthesize an arylidene derivative via Knoevenagel condensation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Boric acid (catalyst)
-
Aqueous ethanol
Procedure:
-
Dissolve the aromatic aldehyde (1 mmol) and this compound (1 mmol) in aqueous ethanol (5 mL) at room temperature.
-
Add boric acid (10 mol%) to the solution.
-
Stir the mixture on a magnetic stirrer until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Filter the solid product and wash with cold ethanol or extract with ethyl acetate.
-
The product can be further purified by recrystallization if necessary.[6][13]
Conclusion
Both this compound and diethyl methylmalonate are effective reagents for the synthesis of molecules requiring a methyl-substituted malonate moiety. The choice between them hinges on the specific requirements of the synthetic route.
Choose this compound when:
-
Milder reaction conditions are paramount.
-
The substrate is sensitive to strong bases.
-
High yields in Knoevenagel condensations are desired.
Choose diethyl methylmalonate when:
-
A well-established, cost-effective reagent is preferred.
-
The substrate is tolerant of strong bases.
-
Steric hindrance from the reagent might be a concern.
By carefully considering the factors of acidity, reactivity, and the specific demands of the synthetic target, researchers can make an informed decision to optimize their chemical syntheses.
References
- 1. This compound | C7H10O4 | CID 77299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Solved) - Meldrum’s acid, pK = 7.3, is exceptionally acidic in comparison... (1 Answer) | Transtutors [transtutors.com]
- 4. Meldrum's acid [chem-is-you.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. sciforum.net [sciforum.net]
analytical techniques for quantifying methyl Meldrum's acid
A Guide to the Analytical Quantification of Methyl Meldrum's Acid
For researchers, scientists, and drug development professionals, the accurate quantification of methyl Meldrum's acid is crucial for process optimization, quality control, and kinetic studies. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The quantification of methyl Meldrum's acid can be effectively achieved using several analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography (GC).
| Parameter | HPLC with UV Detection | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Separation based on polarity, followed by UV absorbance detection. | Signal intensity is directly proportional to the number of protons. | Separation based on volatility and column interaction, with flame ionization detection. |
| Typical Column | Reverse-phase C18 (e.g., Partisil 10/25 ODS-2)[1] | Not applicable | DB FFAP[2] |
| Mobile Phase/Solvent | 95:5 water/acetonitrile with 10 ml/L 1M H₂SO₄[1] | Deuterated acetonitrile (CD₃CN) or chloroform (CDCl₃)[1][3] | Methanol[2] |
| Detector | UV-Vis Detector (at 214 nm)[1] | Not applicable (NMR probe) | Flame Ionization Detector (FID)[2] |
| Internal/External Standard | External standard of Meldrum's acid[1] | Internal standard (e.g., 1,3,5-trimethoxybenzene)[3] | Not specified in literature |
| Sample Preparation | Dilution in acetonitrile[1] | Dissolution in deuterated solvent with internal standard[3] | Dissolution in methanol[2] |
| Advantages | Widely available, good for routine analysis, high sensitivity. | Non-destructive, provides structural information, highly accurate with an internal standard. | High resolution for volatile compounds. |
| Limitations | Requires chromophore, potential for interference. | Lower sensitivity than chromatographic methods, higher instrument cost. | Sample must be volatile and thermally stable. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of methyl Meldrum's acid in reaction mixtures and purified samples.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., Partisil 10/25 ODS-2)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (1M solution)
-
Water (deionized or HPLC grade)
-
Methyl Meldrum's acid standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 950 mL of water with 50 mL of acetonitrile and adding 10 mL of 1M sulfuric acid.[1] Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of methyl Meldrum's acid of known concentration (e.g., 0.2% w/v) in acetonitrile.[1] Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For reaction samples, prepare a 1% w/v solution in acetonitrile. For purity assessment of a product, prepare a 0.2% w/v solution in acetonitrile.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system. The concentration of methyl Meldrum's acid in the samples is determined by comparing the peak area with the calibration curve generated from the standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for the accurate determination of methyl Meldrum's acid concentration without the need for a specific reference standard of the analyte, by using a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene)[3]
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 10 seconds to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.[3]
-
-
Data Processing and Analysis:
-
Integrate the signal corresponding to a specific proton of methyl Meldrum's acid (e.g., the methyl protons at the 5-position or the gem-dimethyl protons).
-
Integrate a signal from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene).
-
Calculate the concentration of methyl Meldrum's acid using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / m_analyte) * Purity_standard where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
Purity = Purity of the standard
-
-
Gas Chromatography (GC)
GC can be used for the analysis of methyl Meldrum's acid, particularly for assessing its presence in complex mixtures, provided it is sufficiently volatile and thermally stable under the analysis conditions.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
DB FFAP capillary column[2]
Reagents:
-
Methanol (GC grade)
-
Carrier gas (Nitrogen)[2]
Procedure:
-
Sample Preparation: Dissolve the sample containing methyl Meldrum's acid in methanol.[2]
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation from other components.
-
Detector Temperature: Typically set higher than the final oven temperature.
-
Carrier Gas Flow: Set to an optimal flow rate for the column dimensions.
-
-
Analysis: Inject the sample into the GC. The retention time is used for qualitative identification, and the peak area is proportional to the concentration. Quantification is typically performed using a calibration curve generated from standards of known concentration.
Visualizations
Caption: General experimental workflow for the quantification of methyl Meldrum's acid.
Caption: Relationship between analyte properties and the choice of analytical technique.
References
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione Derivatives
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of 2,2,5-trimethyl-1,3-dioxane-4,6-dione derivatives, which are versatile building blocks in organic synthesis. By presenting experimental data and detailed protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds, providing unparalleled detail about bond lengths, bond angles, and conformational arrangements. While other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural characterization, they offer different, often complementary, information.
Table 1: Comparison of Analytical Techniques for the Structural Analysis of this compound Derivatives
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, solution-state conformation, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (after ionization) |
| Strengths | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Provides detailed information about the electronic environment of nuclei and intermolecular interactions in solution. | High sensitivity, suitable for identifying compounds in complex mixtures when coupled with chromatography (e.g., GC-MS). |
| Limitations | Requires a single, well-ordered crystal. The solid-state conformation may differ from the solution or gas phase. | Interpretation can be complex for large molecules. Does not directly provide bond lengths or angles. | Does not provide information on the 3D arrangement of atoms. |
Experimental Data: Insights from X-ray Crystallography
The structural parameters of this compound derivatives, often referred to as Meldrum's acid derivatives, have been extensively studied. X-ray diffraction studies reveal that the 1,3-dioxane-4,6-dione ring typically adopts a boat or a flattened boat conformation.[1]
Table 2: Selected Crystallographic Data for Meldrum's Acid Derivatives
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| C31H34N4O8 (DDD) | Monoclinic | P21/c | N4···O4 = 2.754(2), N1···O6 = 2.743(3) | N3–H3···N2 = 174.2 | [2] |
| C17H20N2O8 (MDD) | Triclinic | P-1 | N(1)···O(2) = 2.723(5), N(2)···O(8) = 2.833(6) | - | [2] |
| C12H11ClN2O4 (CYMM) | - | - | - | - | [3] |
Note: Data for specific this compound derivatives require access to dedicated crystallographic databases. The data presented here are for closely related Meldrum's acid derivatives to illustrate the nature of crystallographic information.
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the this compound derivative is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities and positions of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined and the molecular structure can be refined.
NMR Spectroscopy
A sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) and placed in an NMR tube. The tube is inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting signal (Free Induction Decay) is detected and Fourier transformed to produce the spectrum. For ¹³C NMR, similar principles apply but often require longer acquisition times due to the lower natural abundance of the ¹³C isotope. Various 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to establish atomic connectivity.
Mass Spectrometry (GC-MS)
For a volatile derivative, a dilute solution of the compound is injected into a gas chromatograph (GC). The compound is vaporized and separated from other components as it passes through a capillary column. The separated compound then enters the mass spectrometer. In the ion source (e.g., electron ionization), the molecule is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
Mechanistic Insights into Reactions of Methyl Meldrum's Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of versatile reagents is paramount. Methyl Meldrum's acid (2,2,5-trimethyl-1,3-dioxane-4,6-dione), a prominent derivative of Meldrum's acid, offers a unique platform for a variety of organic transformations. This guide provides a comparative analysis of its reactivity, supported by experimental data and detailed protocols, to illuminate the mechanistic pathways it undertakes.
Methyl Meldrum's acid, by virtue of its substituted active methylene position, exhibits distinct reactivity compared to its parent compound. The presence of the methyl group influences its enolizability, nucleophilicity, and the stability of reaction intermediates. Mechanistic studies have primarily focused on its utility in carbon-carbon bond formation, cycloadditions, and thermal decompositions.
Comparative Analysis of Key Reactions
The reactivity of methyl Meldrum's acid can be broadly categorized into several key transformation types. The following sections compare the mechanistic aspects of these reactions, supported by quantitative data.
Alkylation and Arylation Reactions
The C-5 position of methyl Meldrum's acid, while less acidic than the unsubstituted Meldrum's acid, can still be deprotonated to form a nucleophilic enolate. This enolate readily participates in alkylation and arylation reactions.
Table 1: Comparison of Alkylation Reactions of Methyl Meldrum's Acid
| Electrophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 12 | 95 | [1] |
| Benzyl Bromide | NaH | THF | 0 to Room Temp. | 6 | 88 | [1] |
| Phenyliodonium Ylide | Rh₂(OAc)₄ | Dichloromethane | 40 | 2 | 75 | [1] |
Experimental Protocol: General Procedure for Alkylation
To a solution of methyl Meldrum's acid (1.0 eq) in the specified solvent, the base (1.1 eq) is added at the designated temperature. The electrophile (1.2 eq) is then added dropwise, and the reaction mixture is stirred for the indicated time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The mechanism for these reactions proceeds through a standard SN2 pathway where the enolate of methyl Meldrum's acid acts as the nucleophile. The choice of base and solvent is crucial for efficient deprotonation and to minimize side reactions.
Knoevenagel Condensation
Methyl Meldrum's acid can undergo Knoevenagel condensation with aldehydes and ketones, although it is generally less reactive than Meldrum's acid itself due to the steric hindrance and reduced acidity caused by the methyl group.
Table 2: Knoevenagel Condensation of Methyl Meldrum's Acid with Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine/Acetic Acid | Toluene | Reflux | 24 | 65 | [2] |
| (PhNH₃)₂CuCl₄ | Ethanol | Room Temp. | 1 | 78 | [2] |
Experimental Protocol: (PhNH₃)₂CuCl₄ Catalyzed Knoevenagel Condensation
In a round-bottomed flask, methyl Meldrum's acid (1.5 mmol) is dissolved in absolute ethanol (5 mL). Benzaldehyde (1.5 mmol) is added at room temperature, followed by the catalyst, (PhNH₃)₂CuCl₄ (0.85 mol%). The product precipitates within 5-10 minutes. After one hour, the solid is filtered and washed with 96% ethanol and water to yield the pure product.[2]
The reaction mechanism involves the formation of an enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the condensed product. The use of a mild catalyst like (PhNH₃)₂CuCl₄ can significantly improve the reaction efficiency under milder conditions.[2]
Thermal Decomposition and Ketene Formation
A hallmark reaction of Meldrum's acid derivatives is their thermal decomposition to generate highly reactive ketene intermediates.[3][4][5] Methyl Meldrum's acid, upon heating, eliminates acetone and carbon dioxide to form methylketene. This in situ generated ketene can be trapped by various nucleophiles.
Table 3: Trapping of in situ Generated Methylketene
| Trapping Agent (Nucleophile) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Aniline | Toluene | 110 | N-Phenylpropanamide | 85 | [6] |
| t-Butanol | Dioxane | 100 | tert-Butyl propionate | 70 | [5] |
Experimental Protocol: General Procedure for Ketene Trapping
A solution of methyl Meldrum's acid (1.0 eq) and the nucleophilic trapping agent (1.5 eq) in a high-boiling solvent is heated to the specified temperature. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by distillation or chromatography to afford the corresponding amide or ester.
The thermolysis proceeds via a concerted retro-ene type reaction or a stepwise mechanism involving a zwitterionic intermediate. The resulting methylketene is highly electrophilic and reacts rapidly with available nucleophiles.
Conclusion
The mechanistic pathways of reactions involving methyl Meldrum's acid are diverse and highly dependent on the reaction conditions and the nature of the co-reactants. While the methyl group at the C-5 position introduces some steric hindrance and alters the acidity compared to Meldrum's acid, it also provides a handle for synthesizing a variety of substituted compounds. The ability to generate a nucleophilic enolate, participate in condensation reactions, and serve as a precursor for highly reactive ketenes makes methyl Meldrum's acid a valuable and versatile tool in the arsenal of synthetic organic chemists. Further exploration of its reactivity, particularly in asymmetric catalysis and multicomponent reactions, promises to unveil even more of its synthetic potential.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Acidity of Substituted Meldrum's Acids: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the acidity of Meldrum's acid and its derivatives is crucial for predicting their reactivity and designing effective synthetic pathways. This guide provides a comprehensive comparison of the acidity of substituted Meldrum's acids, supported by experimental data and detailed methodologies.
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, renowned for its unusually high acidity for a carbon acid. Its pKa in aqueous solution is approximately 4.9, comparable to that of carboxylic acids.[1][2][3] In dimethyl sulfoxide (DMSO), its pKa is around 7.3.[4] This remarkable acidity stems from the stabilization of its conjugate base through resonance delocalization across the two carbonyl groups and the conformational rigidity imposed by its cyclic structure.
The acidity of Meldrum's acid can be significantly influenced by the introduction of substituents at the C5 position. The electronic properties of these substituents play a pivotal role in modulating the stability of the resulting carbanion, thereby altering the pKa of the parent molecule.
Comparative Acidity of Substituted Meldrum's Acids
Generally, the acidity of 5-substituted Meldrum's acids is expected to follow established principles of physical organic chemistry:
-
Electron-withdrawing groups (EWGs) are anticipated to increase the acidity (decrease the pKa) by stabilizing the negative charge of the conjugate base through inductive and/or resonance effects.
-
Electron-donating groups (EDGs) are expected to decrease the acidity (increase the pKa) by destabilizing the carbanion.
The following table summarizes the expected trends and includes the experimentally determined pKa of the parent compound for reference.
| Compound Name | Structure | Substituent (R) | Expected Effect on Acidity | pKa (Water) | pKa (DMSO) |
| Meldrum's Acid | -H | Reference | ~4.9[1][2][3] | 7.3[4] | |
| 5-Alkyl Meldrum's Acids | Alkyl (e.g., -CH₃, -C₂H₅) | Decrease (Higher pKa) | Data not available | Data not available | |
| 5-Aryl Meldrum's Acids | Aryl (e.g., -C₆H₅) | Increase (Lower pKa) | Data not available | Data not available | |
| 5-Acyl Meldrum's Acids | Acyl (e.g., -COCH₃) | Significant Increase (Lower pKa) | Data not available | Data not available | |
| 5-Nitrobenzylidene Meldrum's Acids | Arylidene with EWG (e.g., -CH=C₆H₄-NO₂) | Significant Increase (Lower pKa) | Data not available | Data not available |
Experimental Determination of pKa
The pKa values of acidic compounds like substituted Meldrum's acids are typically determined experimentally using potentiometric titration or UV-Vis spectrophotometry.
Experimental Protocols
1. Potentiometric Titration
This method involves the gradual addition of a standardized strong base to a solution of the acidic compound and monitoring the resulting pH change with a pH meter.
-
Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette.
-
Procedure:
-
A precisely weighed sample of the substituted Meldrum's acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, known increments from the burette.
-
The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
The titration is continued past the equivalence point.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
2. UV-Vis Spectrophotometry
This technique is applicable when the protonated and deprotonated forms of the compound exhibit different ultraviolet or visible absorption spectra.
-
Apparatus: A UV-Vis spectrophotometer.
-
Procedure:
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of the substituted Meldrum's acid is added to each buffer solution.
-
The UV-Vis spectrum of each solution is recorded.
-
-
Data Analysis: The absorbance at a wavelength where the two species (acid and conjugate base) have significantly different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Logical Relationship of Substituent Effects on Acidity
The electronic nature of the substituent at the C5 position directly impacts the stability of the conjugate base formed upon deprotonation. This relationship can be visualized as a logical workflow.
Caption: Substituent influence on Meldrum's acid acidity.
This guide underscores the importance of substituent effects on the acidity of Meldrum's acid. While a comprehensive experimental dataset for a wide range of derivatives is needed, the principles outlined here provide a solid foundation for predicting and understanding the reactivity of these valuable synthetic intermediates. The provided experimental protocols offer a starting point for researchers to determine the pKa values for their specific substituted Meldrum's acids of interest.
References
Unveiling the Biological Potential: A Comparative Guide to Compounds Synthesized from Methyl Meldrum's Acid
For researchers, scientists, and drug development professionals, methyl Meldrum's acid and its parent compound, Meldrum's acid, represent a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory activities of these compounds, supported by experimental data and detailed protocols to facilitate further research and development.
Derivatives of Meldrum's acid have demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities. These compounds are of particular interest due to their synthetic accessibility and the tunability of their structures, allowing for the optimization of their therapeutic properties. This guide will delve into the key findings from recent studies, presenting a clear and objective overview of their performance against various biological targets.
Anticancer Activity: A Promising Frontier
Several classes of compounds derived from Meldrum's acid have been investigated for their cytotoxic effects against various cancer cell lines. Notably, 1,2,3-triazole hybrids and vanillidene derivatives have shown potent anticancer activity. The following table summarizes the in vitro efficacy of representative compounds, quantified by their half-maximal inhibitory concentration (IC50) values.
Table 1: Anticancer Activity of Meldrum's Acid Derivatives (IC50 in µM)
| Compound Class | Derivative | MCF-7 (Breast) | HeLa (Cervical) | DU-145 (Prostate) | HepG2 (Liver) | K562 (Leukemia) | A549 (Lung) | LS174 (Colon) | Reference |
| 1,2,3-Triazole Hybrid | Compound 6b (4-methyl substitution) | 6.67 ± 0.39 | 4.44 ± 0.32 | 12.38 ± 0.51 | 9.97 ± 0.25 | 6.03 ± 0.28 | - | - | [1][2] |
| Compound 6m (dimethoxy substitution) | - | 9.68 ± 0.10 | - | - | - | - | - | [1][2] | |
| Compound 6n (trimethoxy substitution) | - | 9.52 ± 0.38 | - | - | - | - | - | [1][2] | |
| Vanillidene Derivative | Compound 3i (decyl substitution) | - | 15.7 | - | - | - | 21.8 | 30.5 | [3][4][5] |
Note: Lower IC50 values indicate higher potency.
Studies have shown that some of these compounds induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 6b was found to cause cell cycle arrest at the G2/M phase.[1][2] Molecular docking studies suggest potential interactions with key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[1][6]
Antimicrobial Activity: Combating Bacterial Resistance
Derivatives of Meldrum's acid have also been evaluated for their ability to inhibit the growth of pathogenic bacteria. Vanillidene derivatives, in particular, have demonstrated notable antimicrobial effects. Furthermore, some compounds have been shown to potentiate the activity of existing antibiotics, offering a potential strategy to combat drug resistance.
Table 2: Antimicrobial Activity of Meldrum's Acid Derivatives (MIC in µM)
| Compound Class | Derivative | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Reference |
| Vanillidene Derivative | Compound 3i (decyl substitution) | 12.4 | - | - | [3][4][5] |
| Arylamino Methylene Derivative | MAD | >1024 µg/mL | >1024 µg/mL | >1024 µg/mL* | [7][8] |
Note: Lower MIC (Minimum Inhibitory Concentration) values indicate stronger antimicrobial activity. *While this derivative showed no direct clinically relevant antibacterial activity, it significantly potentiated the activity of fluoroquinolone antibiotics.[7][8]
The mechanism of action for the antimicrobial effects is thought to involve the inhibition of essential bacterial enzymes. For instance, molecular docking studies of vanillidene derivatives have suggested potential binding to DNA gyrase B and topoisomerase II beta.[3][5]
Anti-inflammatory and Antioxidant Potential
Preliminary studies have also highlighted the potential of Meldrum's acid derivatives as anti-inflammatory and antioxidant agents. Certain compounds have been shown to decrease the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, while promoting the release of anti-inflammatory cytokines like IL-4 and IL-10.[9] The antioxidant activity is attributed to the ability of these compounds to act as carbon radical scavengers.[9]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key biological assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 16 to 20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
-
Cell Treatment: Treat cells with the test compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the potential mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow from compound synthesis to biological activity assessment.
Caption: Simplified EGFR signaling pathway and potential inhibition by Meldrum's acid derivatives.
Caption: Role of Mcl-1 in apoptosis and its potential inhibition.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Potentiation of Antibiotic Activity by a Meldrum’s Acid Arylamino Methylene Derivative against Multidrug-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or face shields, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid the formation of dust when handling the solid material.
Spill Management
In the event of a spill, do not panic. Carefully sweep up the solid material and place it into a designated, labeled, and sealed container for disposal. Avoid generating dust during this process. Ensure the container is suitable for hazardous waste. Do not introduce water to the spill area unless necessary for decontamination, and if so, collect the contaminated water for proper disposal as hazardous waste. Prevent the spilled material from entering drains or waterways, as it is very toxic to aquatic life.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution or local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Alternative Disposal Method (Expert Consultation Required):
-
In some cases, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] This method should only be performed by trained personnel in a licensed facility and in strict accordance with all applicable regulations.
-
Important Note: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of chemical waste.[1][3]
Quantitative Data and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [4] |
| Molecular Weight | 158.15 g/mol | [5] |
| Melting Point | 111-114 °C | [4] |
| Form | Solid | [4] |
| Storage Class | 11 - Combustible Solids | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
This guide provides immediate, essential safety and logistical information for handling 2,2,5-Trimethyl-1,3-dioxane-4,6-dione in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C7H10O4[1] |
| Molecular Weight | 158.15 g/mol [1] |
| Appearance | White to slightly pink crystalline powder[2] |
| Melting Point | 111-114 °C |
| Storage Temperature | 2-8°C[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Adherence to proper PPE protocols is mandatory.
| Hazard | GHS Classification | Recommended PPE |
| Skin Irritation | H315: Causes skin irritation[1] | Protective gloves[4] |
| Eye Irritation | H319: Causes serious eye irritation[1] | Safety glasses or eyeshields; a face shield may be necessary in some situations[4] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Dust respirator (Type N95 or equivalent)[4] |
| Combustibility | Combustible Solid | Protective clothing and boots as required[4] |
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
Step-by-Step Handling and Disposal Plan
Handling Protocol:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and inhalation.[4][5] Ensure that a safety shower and eye wash station are readily accessible.[4]
-
Personal Protective Equipment (PPE) : Before handling, don the following PPE:
-
Hand Protection : Wear protective gloves.
-
Eye Protection : Use safety glasses or eyeshields. A face shield may be necessary if there is a risk of splashing.[4]
-
Respiratory Protection : A dust respirator (Type N95 or equivalent) is required.[4]
-
Skin and Body Protection : Wear a lab coat. Protective boots may be required depending on the scale of the operation.[4]
-
-
Dispensing : When weighing and transferring the solid, do so carefully to avoid creating dust.
-
Post-Handling : After handling, wash your hands and face thoroughly.[4]
First Aid Measures:
-
Inhalation : If you feel unwell after inhaling dust, move to fresh air and rest in a position that is comfortable for breathing. Seek medical attention.[5]
-
Skin Contact : Should the chemical come into contact with your skin, immediately remove all contaminated clothing and rinse the affected area with water. If skin irritation or a rash develops, seek medical advice.[5]
-
Eye Contact : In case of eye contact, rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.[5]
-
Ingestion : If the chemical is swallowed, rinse your mouth and seek medical advice if you feel unwell.[5]
Spill and Disposal Plan:
Spill Response:
-
Evacuate : Keep unnecessary personnel away from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent the product from entering drains.
-
Clean-up : Carefully sweep up the spilled solid to avoid dispersing dust and place it into a suitable, airtight container for disposal.[5]
Disposal Protocol:
-
Waste Collection : Dispose of unused product and contaminated materials in a designated and properly labeled hazardous waste container.
-
Disposal Method : The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] It is crucial to adhere to all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter the environment, drains, or soil.[5]
-
Container Disposal : Dispose of the empty container as you would the unused product.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
